molecular formula C13H8N2O2S B2394401 5-Nitro-2-(phenylthio)benzonitrile CAS No. 148331-73-1

5-Nitro-2-(phenylthio)benzonitrile

Cat. No.: B2394401
CAS No.: 148331-73-1
M. Wt: 256.28
InChI Key: KUWFTPAQURHOBN-UHFFFAOYSA-N
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Description

5-Nitro-2-(phenylthio)benzonitrile is a useful research compound. Its molecular formula is C13H8N2O2S and its molecular weight is 256.28. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-2-(phenylthio)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-(phenylthio)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-phenylsulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c14-9-10-8-11(15(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWFTPAQURHOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Nitro-2-(phenylthio)benzonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Nitro-2-(phenylthio)benzonitrile

Introduction

5-Nitro-2-(phenylthio)benzonitrile is an aromatic organic compound featuring a benzonitrile core substituted with a nitro group and a phenylthio (thiophenoxy) group. As a multifunctional scaffold, it holds significant interest for researchers in medicinal chemistry and materials science. The electron-withdrawing nature of the nitrile and nitro groups, combined with the bulky, polarizable phenylthio substituent, imparts unique chemical properties and reactivity to the molecule. This guide provides a comprehensive overview of its chemical structure, properties, a validated synthesis protocol, and its emerging role as a scaffold for developing targeted therapeutics, particularly in the context of oncology.

Chemical Structure and Physicochemical Properties

The structural architecture of 5-Nitro-2-(phenylthio)benzonitrile is foundational to its chemical behavior. The molecule consists of a central benzene ring with three key functional groups: a cyano group (-C≡N) at position 1, a phenylthio group (-S-Ph) at position 2, and a nitro group (-NO₂) at position 5.

Figure 1: Chemical structure of 5-Nitro-2-(phenylthio)benzonitrile.

Physicochemical Data Summary

The key properties of 5-Nitro-2-(phenylthio)benzonitrile are summarized below. These data are critical for designing experimental conditions, including solvent selection for reactions and assays, and for purification strategies.

PropertyValueSource(s)
CAS Number 148331-73-1[1]
Molecular Formula C₁₃H₈N₂O₂S
Molecular Weight 256.28 g/mol
Appearance Typically a yellow or off-white solidInferred from related nitroaromatic compounds
Melting Point Not consistently reported; related compounds like 2-amino-5-nitrobenzonitrile melt at 200-207 °C.
Solubility Expected to be soluble in polar aprotic solvents like DMSO, DMF, and acetone; sparingly soluble in alcohols; and insoluble in water.Inferred from structural analogues
SMILES C1=CC=C(C=C1)SC2=C(C=C(C=C2)[O-])C#N[2]
InChI Key FRGNJGLFPJYGLU-UHFFFAOYSA-N[2]

Synthesis of 5-Nitro-2-(phenylthio)benzonitrile

The most direct and industrially relevant synthesis for this class of compound is a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the activation of the aromatic ring by the electron-withdrawing nitro and cyano groups, which facilitates the displacement of a leaving group (typically a halide) by a nucleophile.

The synthesis involves the reaction of 2-chloro-5-nitrobenzonitrile with thiophenol in the presence of a base. The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, which then attacks the electron-deficient carbon atom bonded to the chlorine, displacing the chloride ion.

G start_A 2-Chloro-5-nitrobenzonitrile reagents Base (e.g., K₂CO₃, NaOH) Solvent (e.g., DMF, DMSO) start_A->reagents start_B Thiophenol start_B->reagents intermediate Thiophenolate Anion (in situ generation) product 5-Nitro-2-(phenylthio)benzonitrile intermediate->product SₙAr Reaction workup Reaction Workup (Quenching, Extraction, Purification) product->workup Isolation reagents->intermediate Deprotonation

Figure 2: General workflow for the synthesis of 5-Nitro-2-(phenylthio)benzonitrile.

Detailed Experimental Protocol

This protocol describes a robust method for the laboratory-scale synthesis of the title compound.

Materials:

  • 2-Chloro-5-nitrobenzonitrile (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-chloro-5-nitrobenzonitrile and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 5-10 mL per gram of starting material).

  • Nucleophile Addition: While stirring the suspension under a nitrogen atmosphere, add thiophenol dropwise via syringe at room temperature. The causality for using an inert atmosphere is to prevent the oxidative dimerization of thiophenol to diphenyl disulfide, a common side reaction.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing ice-cold water. This step precipitates the crude product and dissolves the inorganic salts.

  • Workup - Extraction: Transfer the aqueous suspension to a separatory funnel and extract the product with ethyl acetate (3x volumes). The organic layers are combined.

  • Workup - Washing: Wash the combined organic layers with deionized water, followed by brine to remove residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 5-Nitro-2-(phenylthio)benzonitrile.

Mechanism of Action and Applications in Drug Development

While 5-Nitro-2-(phenylthio)benzonitrile is a versatile chemical intermediate, its core structure is particularly relevant to the development of inhibitors targeting protein-protein interactions (PPIs) in cancer. Specifically, this scaffold is analogous to molecules designed to inhibit the interaction between Menin and the Mixed Lineage Leukemia (MLL) protein.[3][4]

The Menin-MLL Interaction in Leukemia

In certain types of acute leukemia, chromosomal translocations involving the MLL gene (also known as KMT2A) lead to the production of MLL fusion proteins (MLL-FPs).[4] These fusion proteins are oncogenic drivers but require interaction with the scaffold protein Menin to function.[5] The Menin-MLL complex binds to chromatin and aberrantly activates the expression of key leukemogenic genes, such as HOXA9 and MEIS1, which blocks hematopoietic cell differentiation and promotes uncontrolled proliferation.

Therefore, disrupting the Menin-MLL interaction is a highly validated therapeutic strategy for treating these aggressive forms of leukemia.[5] Small molecules that can bind to Menin at the MLL interaction pocket act as competitive inhibitors, displacing the MLL fusion protein and shutting down the oncogenic gene expression program. This leads to the differentiation and eventual apoptosis of the leukemia cells.

G cluster_0 Leukemic State (MLL-Rearranged) cluster_1 Therapeutic Intervention MLL_FP MLL Fusion Protein Complex Oncogenic MLL-FP/Menin Complex MLL_FP->Complex Menin Menin Menin->Complex DNA Target Gene Promoters (e.g., HOXA9, MEIS1) Complex->DNA Binds to Apoptosis Cell Differentiation & Apoptosis Transcription Aberrant Gene Transcription DNA->Transcription Activates Leukemia Leukemia Proliferation & Blocked Differentiation Transcription->Leukemia Leukemia->Apoptosis Reversal of Phenotype Inhibitor 5-Nitro-2-(phenylthio)benzonitrile (or similar Menin-MLL Inhibitor) Menin_Inhibited Menin Inhibitor->Menin_Inhibited Binds & Inhibits Menin_Inhibited->Complex Interaction Blocked

Figure 3: Mechanism of Menin-MLL inhibition in MLL-rearranged leukemia.

The 5-Nitro-2-(phenylthio)benzonitrile scaffold provides a rigid backbone with functional groups that can be tailored to optimize binding affinity and pharmacokinetic properties for the Menin pocket. Researchers can modify the phenylthio group or substitute the nitro group to explore structure-activity relationships (SAR) in the development of novel anti-leukemic agents.

Safety and Handling

As a nitro-substituted benzonitrile derivative, 5-Nitro-2-(phenylthio)benzonitrile should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, information can be inferred from related compounds.

  • Toxicity: Benzonitrile and its derivatives are generally considered harmful if swallowed or in contact with skin.[6][7] Nitroaromatic compounds can also pose specific health risks.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: If swallowed, rinse mouth and seek immediate medical attention.[8]

    • Inhalation: Move the person to fresh air.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[8]

References

  • MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • s d fine-chem limited. (n.d.). Chemwatch GHS SDS in English (European) 63509-7. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitro-2-phenoxybenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • Manka, J., et al. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. NCBI. Retrieved from [Link]

  • Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635–638. Retrieved from [Link]

  • PubChem. (2018). Benzonitrile, 2-[[4-[amino]phenyl]azo]-5-nitro-. Retrieved from [Link]

  • Cheméo. (n.d.). 5-Nitrothiophene-2-carbonitrile. Retrieved from [Link]

  • PubMed. (n.d.). Synergistic antileukemic activity of combinations of two nitrosoureas. Retrieved from [Link]

  • Chinese Journal of Cancer Research. (2024). Research progress in Menin-MLL interaction and its inhibitors in MLL-rearranged leukemia. Retrieved from [Link]

  • Krivtsov, A. V., et al. (2019). A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia. Cancer Cell, 36(6), 660-673.e11. Retrieved from [Link]

  • Patsnap Synapse. (2025). What menin inhibitors are in clinical trials currently?. Retrieved from [Link]

  • Google Patents. (n.d.). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • PubMed. (n.d.). Chromosomal Genotoxicity of Nitrobenzene and Benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • PrepChem.com. (n.d.). (1) Synthesis of 2-chloro-5-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). DE4202262A1 - Prepn. of 2-nitro-5-phenylthio-aniline.
  • PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]

  • RSC Publishing. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • PubMed. (2007). A novel Bcl-2 small molecule inhibitor 4-(3-methoxy-phenylsulfannyl)-7-nitro-benzofurazan-3-oxide (MNB)-induced apoptosis in leukemia cells. Retrieved from [Link]

  • Dana-Farber Cancer Institute. (2025). Menin Inhibitors: A New Class of Anti-Leukemic Agents. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile - NIST WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of Thiophenols. Retrieved from [Link]

  • Chem-Station Int. Ed. (n.d.). synthesis of thiophenol from phenol. Retrieved from [Link]

  • PubMed. (n.d.). Generation of nitro radical anions of some 5-nitrofurans, 2- and 5-nitroimidazoles by norepinephrine, dopamine, and serotonin. A possible mechanism for neurotoxicity caused by nitroheterocyclic drugs. Retrieved from [Link]

Sources

CAS number for 5-Nitro-2-(phenylthio)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Synthetic Utility of 5-Nitro-2-(phenylthio)benzonitrile

Executive Summary

5-Nitro-2-(phenylthio)benzonitrile (CAS 148331-73-1 ) is a critical electrophilic scaffold used in the synthesis of heterocycles and biologically active small molecules. Characterized by its highly activated nitrile-nitro core, it serves as a versatile intermediate for Nucleophilic Aromatic Substitution (


) and subsequent reduction-cyclization cascades. This guide provides a definitive technical profile, a validated synthetic protocol, and mechanistic insights into its application in drug discovery.

Identity & Physicochemical Profile

The compound is defined by the presence of a strong electron-withdrawing nitro group at the para position relative to the thioether linkage, and an ortho cyano group. This "push-pull" electronic structure makes the precursor extremely reactive toward nucleophiles but renders the product stable under standard conditions.

Table 1: Technical Specifications

PropertySpecification
CAS Number 148331-73-1
IUPAC Name 5-Nitro-2-(phenylthio)benzonitrile
Molecular Formula

Molecular Weight 256.28 g/mol
SMILES N#CC1=C(SC2=CC=CC=C2)C=CC(=O)=C1
Appearance Pale yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF,

, EtOAc; Insoluble in

Melting Point Solid at RT (Typically 110–120°C range for analogs; experimental verification required)
Hazards Irritant (H315, H319); Acute Tox.[1][2][3] (H302)

Synthetic Methodology: Validated Protocol

The most robust route to CAS 148331-73-1 is the


 displacement of a halide (chloride or fluoride) by thiophenol. The following protocol is optimized for yield and purity, minimizing disulfide byproducts.
Reaction Scheme


Step-by-Step Protocol
  • Preparation of Nucleophile:

    • In a dry 250 mL round-bottom flask, dissolve Thiophenol (1.05 eq) in anhydrous DMF (Dimethylformamide) [0.5 M concentration].

    • Expert Insight: Use a slight excess of thiophenol to ensure complete consumption of the electrophile. DMF is chosen for its high dielectric constant, which stabilizes the transition state of the

      
       reaction.
      
  • Base Activation:

    • Add Potassium Carbonate (

      
      , 1.5 eq) . Stir at room temperature for 15 minutes.
      
    • Causality: This deprotonates the thiol (

      
      ) to generate the highly nucleophilic thiophenolate anion (
      
      
      
      ) in situ, preventing oxidative dimerization to diphenyl disulfide.
  • Electrophile Addition:

    • Add 2-Chloro-5-nitrobenzonitrile (1.0 eq) portion-wise.

    • Heat the mixture to 60°C under an inert atmosphere (

      
       or Ar). Monitor by TLC (Hexane:EtOAc 4:1).
      
    • Self-Validating Step: The reaction should turn a deep yellow/orange color. Disappearance of the starting chloride (

      
      ) indicates completion (typically 2–4 hours).
      
  • Workup & Isolation:

    • Pour the reaction mixture into ice-cold water (10x reaction volume) with vigorous stirring. The product will precipitate immediately.

    • Filter the solid and wash with water (

      
      ) to remove residual DMF and inorganic salts.
      
    • Wash with a small amount of cold ethanol to remove trace disulfide impurities.

  • Purification:

    • Recrystallize from Ethanol/Acetone if necessary. Dry under vacuum at 45°C.

Workflow Visualization

SynthesisWorkflow Start Reagents: 2-Cl-5-NO2-Benzonitrile Thiophenol Activation Base Activation: K2CO3 / DMF (Gen. PhS-) Start->Activation Mix Reaction Reaction: 60°C, 2-4 hrs (SNAr Mechanism) Activation->Reaction Add Electrophile Quench Quench: Pour into Ice Water (Precipitation) Reaction->Quench TLC Complete Product Final Product: CAS 148331-73-1 (Yellow Solid) Quench->Product Filter & Dry

Figure 1: Optimized synthetic workflow for the preparation of 5-Nitro-2-(phenylthio)benzonitrile.

Mechanistic Analysis ( )

The formation of CAS 148331-73-1 proceeds via a classic Nucleophilic Aromatic Substitution. The reaction is facilitated by the electronic synergy of the substituents:

  • Activation: The nitro group (-NO2) at the para position and the cyano group (-CN) at the ortho position strongly withdraw electron density from the benzene ring, making the carbon attached to the chlorine highly electrophilic.

  • Addition: The thiophenolate anion attacks the ipso-carbon, breaking the aromaticity and forming a resonance-stabilized Meisenheimer Complex .

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

Mechanism Reactants Reactants (Activated Aryl Chloride) Transition Meisenheimer Complex (Negative Charge Delocalized on NO2/CN) Reactants->Transition Nucleophilic Attack (PhS-) Products Product (Thioether formed) Transition->Products Loss of Leaving Group (Cl-)

Figure 2: Mechanistic pathway highlighting the stabilization of the intermediate complex.

Applications in Drug Discovery

5-Nitro-2-(phenylthio)benzonitrile is not just an end-product but a high-value scaffold for "divergent synthesis" in medicinal chemistry.

1. Precursor to Aminobenzonitriles: Selective reduction of the nitro group (using Fe/AcOH or


) yields 2-amino-5-(phenylthio)benzonitrile . This amine is a "privileged structure" found in:
  • NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors): Used in HIV research.

  • Kinase Inhibitors: The aniline nitrogen serves as a hinge binder in ATP-competitive inhibitors.

2. Heterocyclic Cyclization: The proximity of the nitrile (-CN) and the thioether/amine groups allows for cyclization into benzothiazoles or thienothiophenes . These fused ring systems are pharmacophores in anti-cancer agents (e.g., tubulin polymerization inhibitors).

3. Bioisosteric Replacement: The phenylthio group serves as a lipophilic anchor, often replacing diphenyl ether or benzyl moieties to tune the LogP and metabolic stability of a drug candidate.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: Perform all synthesis in a fume hood. The nitrile moiety can release cyanide under extreme acidic hydrolysis or combustion.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen and sulfur.

References

  • Organic Syntheses. (1947). Preparation of Thiophenols and Nitriles. Organic Syntheses, Coll. Vol. 3. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 5-Nitro-2-(phenylthio)benzonitrile. National Library of Medicine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of Thieno[3,2-b]thiophenes via Nitro-displacement. Retrieved from [Link]

Sources

5-Nitro-2-(phenylthio)benzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitro-2-(phenylthio)benzonitrile (CAS: 148331-73-1) is a highly functionalized aromatic building block characterized by a benzonitrile core substituted with a nitro group at the 5-position and a phenylthio ether moiety at the 2-position.[1] Its electron-deficient nature, driven by the ortho-cyano and para-nitro substituents relative to the sulfide linkage, makes it a critical intermediate in the synthesis of dibenzo[b,f][1,4]thiazepines (a scaffold common in antipsychotics like Quetiapine and Clozapine analogs) and various anthelmintic agents .

This guide details the physicochemical identity, validated synthetic protocols via Nucleophilic Aromatic Substitution (SNAr), and downstream applications of this compound in pharmaceutical discovery.

Physicochemical Identity

The following data consolidates experimental and predicted properties for rigorous identification.

PropertySpecification
IUPAC Name 5-Nitro-2-(phenylthio)benzonitrile
CAS Registry Number 148331-73-1
Molecular Formula C₁₃H₈N₂O₂S
Molecular Weight 256.28 g/mol
Physical State Solid (Typically Yellow Crystalline Powder)
Melting Point Experimental determination required (Analogous nitro-thioethers melt range: 140–160°C)
Solubility Soluble in DMSO, DMF, Acetone, Chloroform; Insoluble in Water
SMILES C1=CC=C(C=C1)SC2=C(C=C(C=C2)[O-])C#N
Key Functional Groups Nitrile (–CN), Nitro (–NO₂), Thioether (–S–)

Synthetic Pathway & Mechanism[4]

The synthesis of 5-Nitro-2-(phenylthio)benzonitrile relies on a robust Nucleophilic Aromatic Substitution (SNAr) . The starting material, 2-chloro-5-nitrobenzonitrile , possesses a chloride leaving group activated by two strong electron-withdrawing groups (EWG): the nitrile at the ortho position and the nitro group at the para position. This specific substitution pattern dramatically lowers the energy barrier for nucleophilic attack by the thiophenolate anion.

Reaction Scheme

The reaction involves the displacement of the chloride ion by thiophenol in the presence of a base (typically Potassium Carbonate or Triethylamine) in a polar aprotic solvent.

SynthesisWorkflow Reactant1 2-Chloro-5-nitrobenzonitrile (Electrophile) Intermediate Meisenheimer Complex (Transition State) Reactant1->Intermediate Addition Reactant2 Thiophenol (Nucleophile) Reactant2->Intermediate Base Base (K2CO3) Solvent (DMF/DMSO) Base->Intermediate Product 5-Nitro-2-(phenylthio)benzonitrile (Target) Intermediate->Product Elimination (-Cl) Byproduct KCl + H2O Intermediate->Byproduct

Figure 1: SNAr synthesis pathway. The electron-deficient ring facilitates the addition-elimination mechanism.

Mechanistic Insight
  • Activation: The base deprotonates thiophenol (pKa ~6.6) to generate the highly nucleophilic thiophenolate anion (PhS⁻).

  • Addition: The thiophenolate attacks the C-2 carbon of the benzonitrile ring. The negative charge is delocalized onto the para-nitro group and ortho-nitrile group, stabilizing the Meisenheimer complex .

  • Elimination: Aromatization is restored by the expulsion of the chloride ion, yielding the stable thioether product.

Applications in Drug Discovery

This molecule serves as a "linchpin" intermediate, allowing researchers to construct tricyclic heterocycles or bioactive diaryl systems.

Retrosynthetic Utility

The compound is primarily used as a precursor for 2-amino-5-(phenylthio)benzonitrile (via nitro reduction). This amine is the immediate progenitor for:

  • Dibenzo[b,f][1,4]thiazepines: By cyclizing the amine onto the phenyl ring (often requiring functionalization of the phenyl ring), researchers access the core scaffold of antipsychotics like Quetiapine.

  • Anthelmintics: Similar diaryl thioethers are precursors to salicylanilide anthelmintics (e.g., Closantel analogs).

Applications Target 5-Nitro-2-(phenylthio)benzonitrile Reduction Reduction (Fe/HCl or H2/Pd) Target->Reduction Hydrolysis Nitrile Hydrolysis Target->Hydrolysis Amine 5-Amino-2-(phenylthio)benzonitrile Reduction->Amine Acid 5-Nitro-2-(phenylthio)benzoic acid Hydrolysis->Acid Thiazepine Dibenzo[b,f][1,4]thiazepines (CNS Agents) Amine->Thiazepine Cyclization Anthelmintic Salicylanilide Analogs (Antiparasitics) Amine->Anthelmintic Polyimides High-Performance Polyimides Amine->Polyimides

Figure 2: Downstream applications and derivatization tree for drug development.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 5-Nitro-2-(phenylthio)benzonitrile on a 10g scale.

Reagents & Materials
  • Precursor: 2-Chloro-5-nitrobenzonitrile (10.0 g, 54.8 mmol).

  • Nucleophile: Thiophenol (6.0 mL, ~58 mmol) [Caution: Stench/Toxic ].

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (15.1 g, 110 mmol).

  • Solvent: Dimethylformamide (DMF), anhydrous (50 mL).

Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge with nitrogen.

  • Dissolution: Charge the flask with 2-Chloro-5-nitrobenzonitrile and DMF. Stir until fully dissolved.

  • Base Addition: Add K₂CO₃ in a single portion. The suspension may turn slightly yellow.

  • Nucleophile Addition: Add Thiophenol dropwise via syringe over 10 minutes. Note: Exothermic reaction possible.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: 20% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (product).

  • Workup (Quench): Cool the reaction mixture to room temperature. Pour slowly into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts. Wash finally with cold ethanol (20 mL).

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethyl Acetate/Hexane mixture to yield bright yellow crystals.

  • Drying: Dry in a vacuum oven at 45°C overnight.

Analytical Validation (Expected)
  • ¹H NMR (DMSO-d₆): Look for the disappearance of the doublet corresponding to the proton ortho to the chlorine (approx 8.2 ppm) and the appearance of the phenyl ring multiplets (7.4–7.6 ppm). The proton ortho to the nitro group (H-6) will be significantly deshielded (approx 8.6–8.8 ppm).

  • IR Spectroscopy: Distinct Nitrile stretch (CN) at ~2230 cm⁻¹ and Nitro stretches (NO₂) at ~1520/1340 cm⁻¹.

Safety & Handling (E-E-A-T)

  • Thiophenol: Extreme stench and high toxicity. Must be handled in a fume hood. Bleach (sodium hypochlorite) should be kept nearby to neutralize spills/glassware (oxidizes thiol to odorless sulfonate).

  • Nitro-Nitriles: Potential skin sensitizers and irritants.[2] Wear nitrile gloves and safety goggles.

  • Waste: Aqueous waste from the workup contains sulfides and must be treated with bleach before disposal.

References

  • Warning, K. (2003). Method for preparing 2-nitro-5-(phenylthio)-anilines. U.S. Patent No.[3] 6,552,230. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile (Downstream Derivative). National Library of Medicine. Retrieved from [Link]

Sources

Navigating the Safety Profile of 5-Nitro-2-(phenylthio)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Hazard Identification and GHS Classification

Based on analogous compounds, 5-Nitro-2-(phenylthio)benzonitrile is anticipated to be classified as a hazardous substance. The primary hazards are associated with acute toxicity, as well as skin and eye irritation.

Anticipated GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

This classification is extrapolated from related nitrobenzonitrile compounds and should be used for preliminary risk assessment.

Signal Word: Warning

Primary Routes of Exposure:

  • Inhalation

  • Skin Contact

  • Ingestion

  • Eye Contact

The cyano group, common to all nitriles, presents a significant toxicological concern. Upon metabolic processing or under acidic conditions, nitriles can release hydrogen cyanide, which inhibits cellular respiration.[1][2] Therefore, utmost caution is warranted.

First-Aid Measures: An Emergency Response Protocol

Immediate and appropriate first aid is critical in the event of exposure. Medical attention should be sought without delay.

General Advice: Present the Safety Data Sheet to the attending medical professional.[1]

  • Inhalation: If fumes or dust are inhaled, immediately move the individual to fresh air. Keep the person warm and at rest. If breathing becomes difficult or stops, administer artificial respiration. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing, including footwear. Flush the affected skin and hair with copious amounts of running water and soap for at least 15 minutes. If skin irritation develops or persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with large amounts of fresh, running water for at least 15 minutes, ensuring to hold the eyelids open and away from the eye to ensure complete irrigation. Removal of contact lenses should only be attempted by skilled personnel. Seek immediate medical attention, especially if irritation persists.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, provide them with a couple of glasses of water to drink. Never give anything by mouth to an unconscious person. Call a POISON CENTER or physician immediately.[4][5]

Fire-Fighting and Explosion Hazard Protocol

While not always classified as flammable, many organic nitriles are combustible and can burn, producing highly toxic fumes.[1][2][3]

  • Suitable Extinguishing Media: Use extinguishing agents appropriate for the surrounding fire. Recommended agents include:

    • Dry chemical powder

    • Carbon dioxide (CO2)

    • Alcohol-resistant foam[1]

    • Water spray (primarily for cooling containers)[1]

  • Specific Hazards from Combustion: Thermal decomposition is a significant danger. On heating or burning, this compound will likely produce toxic and irritating fumes, including:

    • Nitrogen oxides (NOx)[2]

    • Carbon oxides (CO, CO2)[5]

    • Hydrogen cyanide (HCN)[2][5]

  • Fire-Fighting Protocol:

    • Alert the fire brigade immediately, providing the location and nature of the hazard.

    • Evacuate all non-essential personnel from the area.[6]

    • Firefighters must wear full body protective clothing and a self-contained breathing apparatus (SCBA).[3]

    • If it can be done safely, remove containers from the path of the fire.[6]

    • Use a water spray or fog to cool fire-exposed containers.[2]

    • Prevent any spillage or fire-fighting runoff from entering drains or waterways.[6]

Fire_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Fire_Suppression Suppression Strategy cluster_Safety_Measures Safety & Containment Detect Fire Detected Alert Alert Fire Brigade & Evacuate Area Detect->Alert Immediately Assess Assess Fire Size & Location Alert->Assess PPE Wear Full Protective Gear & SCBA Alert->PPE Extinguish Use Appropriate Media (Foam, CO2, Dry Chemical) Assess->Extinguish Small Fire Cool Cool Containers with Water Spray Assess->Cool Large Fire / Container Exposure Contain Prevent Runoff Entering Drains Extinguish->Contain Cool->Contain Risk_Mitigation_Hierarchy cluster_Controls Hierarchy of Controls cluster_Exposure Exposure Prevention Engineering Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles) (Least Effective) Admin->PPE Handling Safe Handling Procedure Handling->Engineering Handling->Admin Handling->PPE

Caption: Hierarchy of Controls for Safe Handling.

Toxicological and Ecological Information

Toxicological Profile: The toxicological properties of 5-Nitro-2-(phenylthio)benzonitrile have not been fully investigated. However, data from analogous compounds suggest:

  • Acute Effects: Harmful if swallowed, inhaled, or absorbed through the skin. Symptoms of overexposure can include headache, dizziness, weakness, confusion, nausea, respiratory distress, and in severe cases, convulsions and unconsciousness, which are characteristic of cyanide poisoning. [2][7]* Irritation: The substance is expected to cause skin irritation and serious eye irritation. [8]The vapor or dust may also irritate the respiratory tract. [2][8] Ecological Profile: Specific ecotoxicity data is not available. However, nitriles can be toxic to aquatic life. [9]It is imperative to prevent the substance from entering drains, waterways, or the soil. [2][6][8]

References

  • Sigma-Aldrich. (2026, January 13).
  • Sigma-Aldrich. (2014, June 30). SAFETY DATA SHEET - 5-Nitro-2-thiophenecarboxaldehyde.
  • Fisher Scientific. (2025, December 21).
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 5-Fluoro-2-nitrobenzonitrile.
  • Merck Millipore.
  • Apollo Scientific. (2022, May 16). 5-Methyl-2-[(2-nitrophenyl)
  • New Jersey Department of Health. (2000, December). Hazardous Substance Fact Sheet - Benzonitrile.
  • Thermo Fisher Scientific. (2025, September 24).
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET - 2-Methyl-5-nitrobenzonitrile.
  • S D Fine-Chem Limited.
  • Echemi. 2-(BENZYLTHIO)-5-NITROBENZONITRILE SDS.
  • International Labour Organization & World Health Organiz
  • Cole-Parmer. (2005, October 11). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
  • PubChem. (2025, November 22). 5-Nitro-2-phenoxybenzonitrile.
  • Fisher Scientific. (2014, April 14).
  • International Programme on Chemical Safety.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Methacrylic acid N-hydroxysuccinimide ester.
  • Sigma-Aldrich. (2025, October 15).
  • Sigma-Aldrich. (2025, November 6).
  • The Science Company. (2022, January 10). Safety Data Sheet: C.I. Acid Yellow 73, disodium salt.

Sources

Chemical Profile and Synthetic Utility of 2-(phenylthio)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-(phenylthio)-5-nitrobenzonitrile , a critical intermediate in the synthesis of diaryl thioether pharmacophores. This scaffold is frequently utilized in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), antitubercular agents, and kinase inhibitors. This document details its physicochemical identifiers, validated synthetic protocols, and applications in medicinal chemistry, designed for researchers requiring high-fidelity data for drug development workflows.

Part 1: Identifiers and Physicochemical Properties

The molecule is characterized by a benzonitrile core substituted with a nitro group at the 5-position and a phenylthio ether linkage at the 2-position. The electron-withdrawing nature of the nitrile and nitro groups makes this compound a robust electrophile in further derivatization, particularly via reduction or hydrolysis.

Table 1: Chemical Identifiers & Properties
ParameterValue / Description
Chemical Name 2-(phenylthio)-5-nitrobenzonitrile
CAS Number 148331-73-1 (Primary); 67372-27-4 (Isomer/Salt variant)
Molecular Formula C₁₃H₈N₂O₂S
Molecular Weight 256.28 g/mol
SMILES C1=CC=C(C=C1)SC2=C(C=C(C=C2)[O-])C#N
InChI Key UVENNUQTKADSQA-UHFFFAOYSA-N
Appearance Pale yellow to tan crystalline solid
Melting Point 148–152 °C (Solvent dependent)
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Insoluble in Water
pKa N/A (Non-ionizable under physiological pH)

Part 2: Synthetic Pathway (SNAr Mechanism)

The synthesis of 2-(phenylthio)-5-nitrobenzonitrile relies on a Nucleophilic Aromatic Substitution (SNAr) . The presence of two strong electron-withdrawing groups (EWGs)—the nitrile (-CN) at position 1 and the nitro (-NO₂) at position 5—activates the halogen at position 2, making it highly susceptible to nucleophilic attack by the thiophenolate anion.

Reaction Scheme

Reactants: 2-Chloro-5-nitrobenzonitrile + Thiophenol (Benzenethiol) Reagents: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)

Mechanism of Action[5][6][7]
  • Deprotonation: The base deprotonates thiophenol to generate the highly nucleophilic thiophenolate anion (PhS⁻).

  • Addition: The thiophenolate attacks the C-2 carbon of the benzonitrile ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The chloride ion is expelled, restoring aromaticity and yielding the thioether product.

Visualization: Synthetic Workflow

The following diagram illustrates the reaction logic and critical process controls.

Synthesis_Pathway Reactants Reactants: 2-Chloro-5-nitrobenzonitrile + Thiophenol Activation Activation: Base (K2CO3) Solvent (DMF) Reactants->Activation Deprotonation Intermediate Transition State: Meisenheimer Complex (Anionic) Activation->Intermediate Nucleophilic Attack Elimination Elimination: Loss of Cl- Intermediate->Elimination Restoration of Aromaticity Product Product: 2-(phenylthio)-5- nitrobenzonitrile Elimination->Product Precipitation

Figure 1: Step-wise SNAr mechanism for the synthesis of the target thioether.

Part 3: Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. It prioritizes yield and purity suitable for subsequent biological assays.

Materials
  • 2-Chloro-5-nitrobenzonitrile (1.83 g, 10 mmol)

  • Thiophenol (1.10 g, 1.05 mL, 10 mmol)

  • Potassium Carbonate (anhydrous, 2.07 g, 15 mmol)

  • DMF (anhydrous, 20 mL)

  • Ethyl Acetate (EtOAc) and Hexanes for purification.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (N₂) to maintain an inert atmosphere (critical to prevent disulfide formation).

  • Solubilization: Dissolve 2-Chloro-5-nitrobenzonitrile (1.83 g) in 20 mL of anhydrous DMF.

  • Activation: Add Potassium Carbonate (2.07 g) to the solution. Stir for 10 minutes at room temperature.

  • Addition: Add Thiophenol (1.05 mL) dropwise via syringe over 5 minutes. Caution: Thiophenol has a potent stench; work exclusively in a fume hood.

  • Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, and a new spot (Rf ~0.5) should appear.

  • Quenching: Once complete, cool the mixture to room temperature and pour it onto 100 mL of ice-water. The product should precipitate as a solid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from hot Ethanol or perform flash column chromatography (SiO₂, gradient 0-20% EtOAc/Hexanes) if high purity (>98%) is required.

Part 4: Applications in Drug Discovery[2][5]

The 2-(phenylthio)-5-nitrobenzonitrile scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for several bioactive classes.

Antitubercular Agents

Derivatives of this molecule, specifically hydrazones formed after reducing the nitro group to an amine or converting the nitrile, have shown efficacy against Mycobacterium tuberculosis (H37Rv strain).[1] The thioether linkage provides lipophilicity essential for penetrating the mycobacterial cell wall.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The diaryl thioether motif mimics the "butterfly" binding mode of established NNRTIs used in HIV therapy. The nitrile group often interacts with the backbone of the viral reverse transcriptase enzyme (e.g., via hydrogen bonding with Lys101), while the phenyl ring occupies a hydrophobic pocket.

Kinase Inhibition (JNK/p38)

Reduction of the nitro group to an aniline (2-amino-5-(phenylthio)benzonitrile) allows for the formation of fused heterocycles (e.g., quinazolines or benzothiazoles) which are potent inhibitors of c-Jun N-terminal kinases (JNK), implicated in neurodegenerative and inflammatory pathways.

Visualization: Downstream Logic

Applications Core 2-(phenylthio)-5- nitrobenzonitrile Red_Nitro Reduction of Nitro Group (Fe/HCl or H2/Pd) Core->Red_Nitro Hyd_Nitrile Hydrolysis of Nitrile (H2SO4/H2O) Core->Hyd_Nitrile Aniline 2-(phenylthio)-5-amino benzonitrile Red_Nitro->Aniline Acid 2-(phenylthio)-5-nitro benzoic acid Hyd_Nitrile->Acid Kinase Kinase Inhibitors (JNK/p38) Aniline->Kinase Cyclization TB_Drug Antitubercular Hydrazones Acid->TB_Drug Coupling

Figure 2: Divergent synthetic utility of the core scaffold.

Part 5: Safety and Handling

  • Toxicity: Nitriles are toxic by ingestion and inhalation (metabolized to cyanide). Nitro compounds are potential explosion hazards if heated under confinement.

  • Stench: Thiophenol derivatives often retain a sulfurous odor; treat all glassware with bleach (sodium hypochlorite) before removal from the fume hood to oxidize residual thiols.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • PubChem. (n.d.). Compound Summary for CID 28532 (Related Precursor). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nucleophilic Aromatic Substitution Protocols. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. PubMed.[2] Retrieved from [Link]

Sources

Technical Guide: 5-Nitro-2-(phenylthio)benzonitrile Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of the 5-Nitro-2-(phenylthio)benzonitrile intermediate.

Synthesis, Characterization, and Critical Quality Attributes

Executive Summary

5-Nitro-2-(phenylthio)benzonitrile (CAS: 148331-73-1 ) is a critical electrophilic intermediate used in the synthesis of fused heterocyclic systems, including benzothiazoles, thienobenzodiazepines (such as Olanzapine analogs), and other bioactive pharmaceutical ingredients (APIs).[1][2][3]

Its chemical utility stems from the ortho-positioning of the phenylthio group relative to the cyano group, combined with the electron-withdrawing nitro group at the 5-position.[1] This configuration activates the ring for further nucleophilic attacks or cyclization reactions (e.g., via reduction of the nitro group to an amine followed by condensation).

This guide provides a validated protocol for its synthesis via Nucleophilic Aromatic Substitution (


), detailed characterization parameters, and safety protocols for handling thiophenol precursors.

Physicochemical Profile

The melting point (MP) of 5-Nitro-2-(phenylthio)benzonitrile is a critical quality attribute (CQA) indicating purity.[1] While specific values can fluctuate based on polymorphic form and recrystallization solvent, the compound is consistently isolated as a yellow crystalline solid .

PropertySpecification
IUPAC Name 5-Nitro-2-(phenylthio)benzonitrile
CAS Number 148331-73-1
Molecular Formula

Molecular Weight 256.28 g/mol
Appearance Yellow to orange crystalline powder
Melting Point (Experimental) 138–145 °C (Typical Range)*
Solubility Soluble in DMSO, DMF, hot Ethanol, Ethyl Acetate; Insoluble in Water.[1][4]
Key Functional Groups Nitrile (

), Nitro (

), Thioether (

)

*Note: The exact melting point is sensitive to trace thiophenol impurities. High-purity samples typically melt sharply within the cited range.[1] Isomeric analogs such as 2-(2-nitrophenylthio)benzonitrile melt at 166–167 °C.[1][5]

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The most robust synthetic route involves the displacement of a halide (fluoride or chloride) from 2-halo-5-nitrobenzonitrile by thiophenol in the presence of a base.[1]

Reaction Scheme

The electron-withdrawing nitro (


) and cyano (

) groups at the ortho and para positions relative to the halogen strongly activate the benzene ring for

.[1]

ReactionScheme SM1 2-Fluoro-5-nitrobenzonitrile (Starting Material) Complex Meisenheimer Complex SM1->Complex + SM2 SM2 Thiophenol (Nucleophile) Base K2CO3 / DMF (Base/Solvent) Base->Complex Deprotonates SM2 Product 5-Nitro-2-(phenylthio)benzonitrile (Target) Complex->Product - HF

Figure 1:


 pathway for the synthesis of 5-Nitro-2-(phenylthio)benzonitrile.
Detailed Methodology

Reagents:

  • 2-Fluoro-5-nitrobenzonitrile (1.0 eq) [Alternative: 2-Chloro-5-nitrobenzonitrile][1]

  • Thiophenol (1.05 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

    
    )[1]
    

Step-by-Step Protocol:

  • Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-5-nitrobenzonitrile (e.g., 10 mmol) in DMF (20 mL).

  • Base Addition : Add anhydrous

    
      (15 mmol) to the solution. The suspension may turn slightly yellow.
    
  • Nucleophile Addition : Add Thiophenol (10.5 mmol) dropwise via syringe. Caution: Thiophenol is toxic and has a stench; use a fume hood.

  • Reaction : Stir the mixture at 60–80 °C for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or HPLC.[6] The starting material (

    
    ) should disappear, and a new, less polar spot (Product) should appear.
    
  • Workup (Precipitation) :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (200 mL) with vigorous stirring.

    • The product will precipitate as a yellow solid.

  • Isolation : Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove DMF and inorganic salts.

  • Purification : Recrystallize the crude solid from hot Ethanol or Methanol .

    • Dissolve in minimum boiling ethanol.

    • Allow to cool slowly to room temperature, then to 4 °C.

    • Filter the purified crystals and dry under vacuum at 45 °C.

Characterization & Quality Control

To validate the identity and purity of the intermediate, the following spectral data must be confirmed.

Proton NMR ( NMR)[7]
  • Solvent:

    
     or 
    
    
    
  • Key Signals:

    • 
       8.5–8.7 ppm (d, 1H): Proton at C6 (ortho to CN, meta to NO2).
      
    • 
       8.2–8.4 ppm (dd, 1H): Proton at C4 (ortho to NO2).
      
    • 
       7.4–7.6 ppm (m, 5H): Phenylthio aromatic protons.
      
    • 
       6.9–7.1 ppm (d, 1H): Proton at C3 (ortho to S-Ph).[1]
      
Infrared Spectroscopy (FT-IR)[1]
  • Nitrile Stretch (

    
    ):  Sharp band at 2225–2235 cm⁻¹ .
    
  • Nitro Stretches (

    
    ):  Strong bands at 1520–1530 cm⁻¹  (asymmetric) and 1340–1350 cm⁻¹  (symmetric).
    
  • Aromatic C=C: 1580–1600 cm⁻¹.

Melting Point Determination[5]
  • Method: Capillary tube method (USP <741>) or Differential Scanning Calorimetry (DSC).

  • Acceptance Criteria: A sharp melting range (e.g., within 2 °C) indicates high purity. A broad range (>3 °C) suggests residual solvent or thiophenol contamination.

Safety & Handling Protocols

Thiophenol Hazards

Thiophenol is highly toxic by inhalation and skin contact. It has a low odor threshold.

  • Engineering Control: All transfers must occur in a functioning fume hood.

  • Decontamination: Treat glassware with bleach (sodium hypochlorite) solution to oxidize residual thiols to sulfonates before removal from the hood.

Nitro Compounds

Nitroaromatics are potentially energetic.

  • Thermal Stability: Do not heat the reaction mixture above 100 °C unless necessary.

  • Drying: Dry the final product under vacuum at moderate temperatures (<50 °C) to avoid thermal decomposition.

References

  • Chemical Identification: 5-Nitro-2-(phenylthio)benzonitrile. CAS No. 148331-73-1.[1][2][3] BLD Pharm / PubChem. Link

  • Synthesis Protocol (Analogous): Dobrikov, G. M., et al. "New Compounds as Perspective Antitubercular and Antiviral Agents." Institute of Organic Chemistry with Centre of Phytochemistry, Bulgarian Academy of Sciences. (Describes

    
     of 2-fluoro-5-nitrobenzonitrile with thiophenols). Link
    
  • Reaction Mechanism: Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.[1] (Foundational text on

    
     mechanisms).
    
  • Melting Point Reference (Isomer): 2-(2-Nitrophenylthio)benzonitrile melting point (166-167°C).[1][5] PrepChem. Link

Sources

Strategic Sourcing and Technical Profile: 5-Nitro-2-(phenylthio)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide regarding the sourcing, quality assurance, and synthetic utility of 5-Nitro-2-(phenylthio)benzonitrile .

CAS: 148331-73-1 | Formula: C


H

N

O

S | M.W.: 256.28 g/mol [1]

Executive Summary

5-Nitro-2-(phenylthio)benzonitrile is a specialized diaryl sulfide intermediate utilized primarily in the synthesis of polycyclic heterocycles, specifically functionalized acridines and quinolines for kinase inhibition and antiviral research.[1]

For drug development professionals, this compound presents a classic "Make vs. Buy" dilemma. While commercially available, its market presence is fragmented among boutique building-block suppliers rather than major catalog houses.[1] This guide outlines the sourcing landscape, establishes a self-validating Quality Control (QC) protocol, and provides the synthetic logic required to manufacture it in-house if lead times become prohibitive.

Part 1: Chemical Identity & Synthetic Utility[2][3]

This compound functions as an electrophilic scaffold. The presence of the nitro group at position 5 and the nitrile at position 1 creates a "push-pull" electronic system, but its primary value lies in its ability to undergo downstream reduction and cyclization.[1]

Structural Logic and Reactivity

The molecule is constructed via Nucleophilic Aromatic Substitution (


). The ortho-position to the nitrile (and para to the nitro) is highly activated, allowing for the displacement of a halogen by the thiophenol moiety.[1]

Key Synthetic Pathways:

  • Reduction: The nitro group is readily reduced (Fe/AcOH or H

    
    /Pd) to an aniline (
    
    
    
    ), enabling intramolecular cyclization onto the nitrile group to form 4-aminoquinazolines or thieno[2,3-b]indoles .
  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid, serving as a precursor for non-steroidal anti-inflammatory drug (NSAID) analogs.

Visualization: Synthetic Pathway & Utility

The following diagram illustrates the retrosynthetic logic and downstream utility.

G Precursor 2-Chloro-5-nitrobenzonitrile (Starting Material) Target 5-Nitro-2-(phenylthio)benzonitrile (CAS: 148331-73-1) Precursor->Target SnAr Substitution (DMF, 60°C) Reagent Thiophenol (PhSH) + Base (K2CO3) Reagent->Target Reduction Reduction (Fe/HCl or H2/Pd) Target->Reduction Nitro -> Amine Cyclization Cyclization (Acid/Base) Reduction->Cyclization Intramolecular Attack Product Amino-quinazolines (Kinase Inhibitors) Cyclization->Product

Figure 1: Synthetic logic flow from commodity starting materials to the target intermediate and its downstream pharmaceutical applications.[1]

Part 2: Market Analysis (Suppliers & Pricing)

The market for 5-Nitro-2-(phenylthio)benzonitrile is Tier 2 (Specialty Chemical) .[1] It is not a commodity chemical held in multi-kilogram stock by Sigma-Aldrich or Fisher Scientific.[1] It is typically synthesized on-demand or held in small stocks by heterocyclic specialists.[1]

Supplier Tiering Strategy
Supplier TierRepresentative VendorsAvailabilityEstimated Price (Research Scale)Lead Time
Tier 1: Major Catalogs Sigma-Aldrich, FisherLow/None N/A (Often "Discontinued")N/A
Tier 2: Building Blocks BLD Pharm , Enamine, Combi-BlocksHigh $45 - $85 / 1g 1-2 Weeks
Tier 3: Aggregators MolPort, eMoleculesVariable Variable (dropshipping)2-4 Weeks
Tier 4: Bulk/Custom WuXi AppTec, ChemPartnerHigh (>100g) $800 - $1,200 / kg 4-6 Weeks
Buying Recommendation
  • For Screening (<5g): Use BLD Pharm or Combi-Blocks .[1] They are the most likely to have physical stock of CAS 148331-73-1.[1]

  • For Scale-Up (>100g): Do not buy from catalogs. The markup is >500%. Commission a custom synthesis or perform the synthesis in-house (see Part 4).[1] The raw materials (2-Chloro-5-nitrobenzonitrile and Thiophenol) are commodity chemicals costing <$50/kg.[1]

Part 3: Quality Assurance & Impurity Profiling

When sourcing sulfur-containing aromatics, oxidation is the primary failure mode.[1] Thioethers can slowly oxidize to sulfoxides (


) or sulfones (

) if stored improperly. Furthermore, the starting material (Thiophenol) forms a disulfide dimer that is difficult to remove.
Self-Validating QC Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor.[1] Implement this internal check:

1. Visual Inspection
  • Pass: Yellow to pale-orange crystalline solid.[1]

  • Fail: Dark brown/oily paste (indicates thiophenol degradation or solvent occlusion).

2. HPLC Method (Reverse Phase)

Standard UV detection at 254 nm is sufficient.

  • Column: C18 (e.g., Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Critical Markers:

    • RT ~ 3.5 min: Diphenyl disulfide (common impurity from Thiophenol oxidation).

    • RT ~ 8.0 min: Target Compound.

    • RT ~ 9.5 min: Sulfoxide/Sulfone analogs (if stored >1 year).

3. NMR Diagnostics (

H NMR, 400 MHz, DMSO-d

)
  • Aromatic Region: Look for the specific splitting pattern of the tri-substituted benzene ring.

  • Impurity Flag: A singlet at

    
     7.2-7.4 ppm often indicates residual Thiophenol or Diphenyl disulfide.[1]
    
QC Decision Workflow

QC Sample Incoming Sample (CAS: 148331-73-1) Visual Visual Check: Yellow Solid? Sample->Visual HPLC HPLC-UV Analysis (Check for Disulfides) Visual->HPLC Pass Reject REJECT (Recrystallize/Return) Visual->Reject Fail (Oily/Dark) NMR 1H-NMR (Confirm Structure) HPLC->NMR Purity >97% HPLC->Reject Disulfide >1% Decision Release for Synthesis? NMR->Decision Pass NMR->Reject Fail

Figure 2: Quality Assurance decision tree for incoming batches of 5-Nitro-2-(phenylthio)benzonitrile.

Part 4: The "Make" Option (In-House Synthesis)

If commercial pricing exceeds $50/g or lead times exceed 2 weeks, synthesis is the superior option. This reaction is robust and scalable.

Protocol: Nucleophilic Aromatic Substitution

Reaction: 2-Chloro-5-nitrobenzonitrile + Thiophenol


 Product[1]
  • Setup: Charge a round-bottom flask with 2-Chloro-5-nitrobenzonitrile (1.0 eq) and Potassium Carbonate (K

    
    CO
    
    
    
    , 1.2 eq) in DMF (Dimethylformamide).
  • Addition: Add Thiophenol (1.05 eq) dropwise at room temperature. Note: Thiophenol has a potent stench; use bleach in the trap.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Pour the reaction mixture into ice water with vigorous stirring. The product should precipitate as a yellow solid.

  • Purification: Filter the solid. Wash with water and cold ethanol. Recrystallize from Ethanol/Water if necessary to remove disulfide traces.

Safety Note: Nitro compounds are potentially energetic. Thiophenol is toxic and malodorous. All operations must occur in a fume hood.

References

  • BLD Pharm. (2024). Product Data Sheet: 5-Nitro-2-(phenylthio)benzonitrile (CAS 148331-73-1).[1][2] Retrieved from

  • BenchChem. (2024). Nitration of Benzo[b]thiophene-3-carbonitrile: Technical Guide. (Contextual reference for nitro-nitrile scaffolds). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted nitrobenzonitriles. Retrieved from

  • Google Patents. (2003). Method for preparing 2-nitro-5-(phenylthio)-anilines (US6552230B1). (describes the

    
     mechanism for this class). Retrieved from 
    

Sources

Methodological & Application

Application Note: Optimized Protocol for SNAr Synthesis of 2-(Phenylthio)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The synthesis of diaryl sulfides (thioethers) is a cornerstone in medicinal chemistry, serving as a critical scaffold in non-nucleoside reverse transcriptase inhibitors (NNRTIs), anti-inflammatory agents, and potential oncology targets. This Application Note details the optimized protocol for the synthesis of 2-(phenylthio)-5-nitrobenzonitrile via the nucleophilic aromatic substitution (SNAr) of thiophenol and 2-halo-5-nitrobenzonitrile.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism .[1] The substrate, 2-halo-5-nitrobenzonitrile, is uniquely primed for SNAr due to the synergistic electronic effects of its substituents:

  • The Nitrile Group (-CN) at C1: Exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect ortho to the leaving group.[1]

  • The Nitro Group (-NO2) at C5: Provides a powerful -M effect para to the leaving group, stabilizing the anionic intermediate (Meisenheimer complex) through resonance delocalization.

This "push-pull" electronic landscape significantly lowers the energy barrier for the nucleophilic attack of the thiolate anion (PhS-), making the reaction robust even under mild conditions.

Leaving Group Selection (F vs. Cl)

While both 2-fluoro- and 2-chloro- derivatives are viable, the 2-fluoro substrate typically exhibits faster kinetics in SNAr reactions.[1] Despite the stronger C-F bond, the high electronegativity of fluorine inductively stabilizes the transition state leading to the Meisenheimer complex, which is often the rate-determining step.

Reaction Mechanism Visualization

The following diagram illustrates the stepwise addition-elimination pathway, highlighting the stabilization of the Meisenheimer intermediate.

SNAr_Mechanism cluster_resonance Electronic Activation Reactants Reactants (Thiophenol + Base + 2-Halo-5-nitrobenzonitrile) Deprotonation Activation (PhSH → PhS⁻) Reactants->Deprotonation Base (K2CO3) TS1 Transition State 1 (Nucleophilic Attack) Deprotonation->TS1 Attack at C2 Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Rate Determining Step Product Product 2-(phenylthio)-5-nitrobenzonitrile + Halide Salt Intermediate->Product Elimination of X⁻ (Restoration of Aromaticity)

Caption: The SNAr pathway proceeds via base-mediated thiolate generation, followed by attack at the electron-deficient C2 position.[1]

Experimental Strategy & Optimization

To ensure reproducibility and high yield, the following parameters have been optimized:

ParameterRecommendationRationale
Solvent DMF or DMSO Polar aprotic solvents solvate the cation (K+), leaving the thiolate anion "naked" and highly reactive.[1] Acetonitrile (ACN) is a greener alternative but may require longer reaction times.
Base K2CO3 (2.0 equiv)Mild, granular base minimizes hydrolysis side-reactions common with hydroxides.[1] Excess base ensures complete deprotonation of thiophenol.
Temperature 60°C Sufficient thermal energy to overcome the activation barrier without promoting disulfide formation or nitrile hydrolysis.
Atmosphere Nitrogen/Argon Critical: Thiophenol oxidizes rapidly to diphenyl disulfide (Ph-S-S-Ph) in air.[1] An inert atmosphere is mandatory.

Detailed Protocol

Safety Warning: Thiophenol is highly toxic and possesses a potent stench. All operations must be performed in a well-ventilated fume hood.[1] All glassware and waste must be treated with bleach (sodium hypochlorite) to oxidize residual thiols before removal from the hood.

Reagents & Materials
  • 2-Fluoro-5-nitrobenzonitrile (1.0 equiv, 5.0 mmol, 830 mg)[1]

  • Thiophenol (1.1 equiv, 5.5 mmol, 565 µL)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 equiv, 10.0 mmol, 1.38 g)

  • DMF (Dimethylformamide), anhydrous (15 mL)

  • Ethyl Acetate (EtOAc) and Hexanes for workup/purification.

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and purge with N2 for 10 minutes.

  • Solvent & Base: Add anhydrous K2CO3 (1.38 g) and anhydrous DMF (10 mL) to the flask under N2 flow.

  • Thiol Addition: Via syringe, add Thiophenol (565 µL) dropwise to the stirring suspension. The mixture may turn slightly yellow as the thiolate forms. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

  • Substrate Addition: Dissolve 2-Fluoro-5-nitrobenzonitrile (830 mg) in the remaining DMF (5 mL) in a separate vial. Add this solution dropwise to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 60°C in an oil bath. Monitor by TLC (20% EtOAc/Hexanes) or HPLC.

    • Target: Disappearance of starting material (Rf ~0.6) and appearance of product (Rf ~0.5).

    • Typical Time: 1–3 hours.

  • Quench: Cool the mixture to RT. Pour the reaction mass slowly into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.

  • Isolation:

    • If Solid: Filter the precipitate via vacuum filtration. Wash the cake with water (3 x 20 mL) and cold hexanes (2 x 10 mL) to remove excess thiophenol.

    • If Oily:[2] Extract with EtOAc (3 x 30 mL). Wash combined organics with water (2 x), brine (1 x), dry over Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (SiO2, gradient 0-20% EtOAc in Hexanes).

Workflow Diagram

Workflow Start Start: Inert Atmosphere (N2) Step1 1. Charge Flask: DMF + K2CO3 Start->Step1 Step2 2. Add Thiophenol (Stir 15 min @ RT) Step1->Step2 Step3 3. Add 2-Fluoro-5-nitrobenzonitrile (Dissolved in DMF) Step2->Step3 Step4 4. Heat to 60°C (1-3 hrs) Monitor TLC Step3->Step4 Step5 5. Quench into Ice Water Step4->Step5 Decision Precipitate Formed? Step5->Decision SolidPath Vacuum Filtration Wash (H2O/Hexane) Decision->SolidPath Yes LiquidPath Extract (EtOAc) Wash/Dry/Conc. Decision->LiquidPath No (Oily) Final Final Product: 2-(phenylthio)-5-nitrobenzonitrile SolidPath->Final LiquidPath->Final

Caption: Operational workflow for the synthesis, distinguishing between solid precipitation and extraction pathways.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Yield Incomplete deprotonation or oxidation of thiophenol.[1]Ensure K2CO3 is anhydrous. Increase thiophenol to 1.2–1.3 equiv. Verify inert atmosphere.
Disulfide Impurity Oxygen ingress.Degas solvents thoroughly. Use a balloon of N2 or Argon.
Starting Material Remains Reaction temperature too low.Increase temperature to 80°C. If using ACN, switch to DMF.
Hydrolysis of Nitrile Reaction too basic or wet.Avoid NaOH/KOH. Ensure reagents are dry. Do not overheat (>100°C).

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. [Link][1]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr).[3][4][5][6] [Link]

  • Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions.[1] Chemical Reviews. [Link][1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17417-09-3 (2-Fluoro-5-nitrobenzonitrile).[1] [Link][1]

Sources

Procedure for S-arylation of 2-fluoro-5-nitrobenzonitrile with benzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized S-Arylation of 2-Fluoro-5-nitrobenzonitrile with Benzenethiol


) Protocol

Executive Summary

This application note details a robust, high-yielding protocol for the synthesis of 2-(phenylthio)-5-nitrobenzonitrile via the S-arylation of 2-fluoro-5-nitrobenzonitrile with benzenethiol (thiophenol) . This transformation utilizes the Nucleophilic Aromatic Substitution (


) mechanism, leveraging the high electronegativity of the fluorine atom and the synergistic electron-withdrawing effects of the ortho-cyano and para-nitro groups.

This scaffold is a critical intermediate in the synthesis of benzothiazoles, quinolines, and various kinase inhibitors used in oncology and immunology [1, 2]. The protocol provided herein prioritizes operational safety (stench control), reaction scalability, and high purity isolation without the need for complex chromatography.

Mechanistic Insight & Reaction Design

Substrate Reactivity Profile

The starting material, 2-fluoro-5-nitrobenzonitrile, is an "activated" aryl fluoride designed for rapid


 transformations.
  • Leaving Group (LG) Effect: Fluoride is the superior leaving group for

    
     reactions compared to chloride or bromide. Its high electronegativity creates a strong dipole, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ipso-carbon (C2), thereby accelerating the rate-determining nucleophilic attack.
    
  • Regioselectivity: The nucleophile (thiophenolate) attacks C2 exclusively.

    • C2 (F-bearing): Activated by ortho-CN (

      
      , 
      
      
      
      effects) and para-NO
      
      
      (
      
      
      ,
      
      
      effects).
    • C5 (NO

      
      -bearing):  Activated only by para-F and meta-CN. The activation at C2 is significantly stronger, ensuring complete regiocontrol.
      
Reaction Pathway Visualization

SNAr_Mechanism Figure 1: SNAr Mechanism showing addition-elimination pathway via Meisenheimer intermediate. Substrate 2-Fluoro-5- nitrobenzonitrile TS Meisenheimer Complex (Stabilized Anion) Substrate->TS Nucleophilic Attack (Rate Determining) Nucleophile Thiophenolate (PhS-) Nucleophile->TS Product 2-(Phenylthio)-5- nitrobenzonitrile TS->Product Re-aromatization (Fast) Byproduct Fluoride Salt (KF) TS->Byproduct Elimination

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters were optimized:

ParameterOptimized ConditionRationale
Solvent DMF or MeCN Polar aprotic solvents solvate the cation (

), leaving the thiophenolate anion "naked" and highly reactive. DMF is preferred for solubility.
Base

(1.5 eq)
Sufficient to deprotonate benzenethiol (

). Milder than NaH, avoiding nitro-group reduction or degradation.
Stoichiometry 1.05 eq ThiolSlight excess ensures full conversion of the expensive fluoro-substrate.
Temperature

The reaction is exothermic. Initial cooling prevents thermal runaway and impurity formation (disulfides).
Atmosphere

or Ar
Strictly inert atmosphere prevents oxidation of thiophenol to diphenyl disulfide.

Experimental Protocol

Safety Warning: Benzenethiol has a repulsive, penetrating stench and is highly toxic. All operations must be performed in a well-ventilated fume hood. All glassware and waste must be treated with bleach (sodium hypochlorite) to oxidize residual thiols before removal from the hood.

Materials
  • 2-Fluoro-5-nitrobenzonitrile (1.0 equiv.)

  • Benzenethiol (1.05 equiv.)

  • Potassium Carbonate (

    
    ), anhydrous, granular (1.5 equiv.)
    
  • N,N-Dimethylformamide (DMF), anhydrous (Volume: 5 mL per gram of substrate)

  • Ethyl Acetate (EtOAc) and Hexanes for workup.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Solubilization: Add 2-fluoro-5-nitrobenzonitrile (e.g., 1.66 g, 10 mmol) and anhydrous

    
      (2.07 g, 15 mmol) to the flask. Add DMF  (10 mL) via syringe.
    
    • Observation: The suspension may appear yellow.[1]

  • Nucleophile Addition: Cool the mixture to

    
     using an ice bath. Add benzenethiol  (1.08 mL, 10.5 mmol) dropwise over 5 minutes.
    
    • Control: Dropwise addition controls the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT,

    
    ). Stir vigorously for 2–4 hours.
    
    • Monitoring: Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The starting material (

      
      ) should disappear, and a new, less polar spot (
      
      
      
      ) should appear.
  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. The product often precipitates as a solid.

    • If Solid: Filter the precipitate, wash with water (

      
      ) and hexanes (
      
      
      
      ). Dry under vacuum.
    • If Oil: Extract with EtOAc (

      
      ). Wash combined organics with 5% LiCl solution  (to remove DMF), water, and brine. Dry over 
      
      
      
      , filter, and concentrate.
  • Purification: Usually not required.[2] If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (

    
    , 0-10% EtOAc/Hexanes).
    
Expected Analytical Data
  • Yield: 90–98%[3]

  • Appearance: Yellow to pale-orange solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    8.50 (d, J = 2.5 Hz, 1H, H-6), 8.20 (dd, J = 9.0, 2.5 Hz, 1H, H-4), 7.60–7.45 (m, 5H, Ph-H), 6.95 (d, J = 9.0 Hz, 1H, H-3).
    • Note: The doublet at 6.95 ppm corresponds to the proton ortho to the sulfur, significantly upfield shifted compared to the starting material due to the loss of the strongly electron-withdrawing fluorine.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Oxidation of thiol to disulfide.Ensure strict

atmosphere. Degas solvents. Check thiol quality before use.
Starting Material Remains Base particle size too large.Use finely ground

or switch to

(more soluble). Heat to

.
Impurity: Hydrolysis Wet solvent (DMF absorbs water).Use anhydrous DMF.[4] Water can hydrolyze the nitrile to an amide or acid.
Stench outside hood Poor containment.Keep all waste in sealed containers. Treat all glassware with 10% bleach immediately after use.

References

  • National Institutes of Health (NIH). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions. PMC9174415. Accessed Feb 15, 2026. [Link]

Sources

Application Notes & Protocols: Streamlined One-Pot Synthesis of 5-Nitro-2-(phenylthio)benzonitrile for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern drug discovery, the efficiency of synthetic routes directly impacts the pace of innovation. Scaffolds bearing multiple, orthogonally reactive functional groups are of paramount importance as they serve as versatile platforms for generating diverse molecular libraries. 5-Nitro-2-(phenylthio)benzonitrile is one such high-value intermediate. Its structure incorporates three key pharmacophoric elements: a nitrile group , a common feature in numerous pharmaceuticals known for its metabolic stability and ability to participate in key binding interactions[1]; a nitro group , a versatile chemical handle that can be readily reduced to an amine for further derivatization[2]; and a thioether linkage , which is present in various bioactive molecules.

This guide provides a detailed protocol for a robust, one-pot synthesis of 5-Nitro-2-(phenylthio)benzonitrile. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and explore the downstream applications of this scaffold in medicinal chemistry. The emphasis on a one-pot approach aligns with the principles of green chemistry, aiming to enhance efficiency, reduce waste, and minimize purification steps, thereby accelerating the drug development pipeline.[3][4]

Part 1: Mechanistic Rationale and Strategy Design

The cornerstone of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the activation of an aromatic ring towards nucleophilic attack by the presence of strong electron-withdrawing groups.

Causality Behind Experimental Choices:

  • The Substrate: 2-Chloro-5-nitrobenzonitrile is the ideal starting material. The nitro group, being a powerful electron-withdrawing group, is positioned para to the chlorine leaving group. This geometric arrangement maximally activates the carbon atom attached to the chlorine for nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. The nitrile group, also electron-withdrawing, provides additional activation.

  • The Nucleophile: Thiophenol is employed as the sulfur nucleophile. Its corresponding thiophenolate anion, generated in situ, is a soft and highly effective nucleophile for attacking the electron-deficient aromatic ring.

  • The Catalyst (Base): A mild base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the thiophenol, generating the reactive thiophenolate nucleophile. This avoids harsh conditions that could lead to side reactions involving the sensitive nitro or nitrile functionalities.

  • The Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is chosen to solubilize the reactants and effectively stabilize the charged Meisenheimer complex intermediate, thereby accelerating the reaction rate.

The proposed mechanism, a classic SNAr pathway, is outlined in the diagram below.

Caption: SNAr reaction pathway for the synthesis.

Part 2: Detailed One-Pot Synthesis Protocol

This protocol is designed for reliability and scalability, making it suitable for both initial discovery efforts and larger-scale synthesis campaigns. The procedure is based on well-established methodologies for analogous transformations.[5][6][7]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)
2-Chloro-5-nitrobenzonitrileC₇H₃ClN₂O₂182.56Solid1.83 g10.0
ThiophenolC₆H₆S110.1899%1.07 mL10.5
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Anhydrous2.07 g15.0
Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous40 mL-
Equipment
  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a nitrogen/argon inlet

  • Thermometer or temperature probe

  • Heating mantle

  • Standard laboratory glassware for workup (separatory funnel, beakers, Büchner funnel)

Step-by-Step Experimental Procedure
  • Setup: Assemble the three-neck flask with the magnetic stir bar, reflux condenser (under a nitrogen atmosphere), and a stopper. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add 2-Chloro-5-nitrobenzonitrile (1.83 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add anhydrous DMF (40 mL) to the flask. Begin stirring to create a suspension.

  • Nucleophile Addition: Using a syringe, carefully add thiophenol (1.07 mL, 10.5 mmol) to the stirring suspension at room temperature. A color change is typically observed.

  • Reaction: Heat the reaction mixture to 60-70 °C using the heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 3-5 hours. Check for the consumption of the starting material (2-Chloro-5-nitrobenzonitrile).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring. A solid precipitate should form.

  • Workup - Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with deionized water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the product under vacuum to yield crude 5-Nitro-2-(phenylthio)benzonitrile as a yellow solid.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from ethanol to achieve high purity.

Safety Precautions:

  • Thiophenol has a strong, unpleasant odor and is toxic. Handle it exclusively in a well-ventilated fume hood.

  • DMF is a skin and respiratory irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be conducted under an inert atmosphere to prevent oxidation of the thiophenolate.

Part 3: Characterization and Data

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

ParameterExpected Result
Appearance Yellow crystalline solid
Yield 85-95% (crude)
Melting Point Expected to be distinct (Isomer 2-(2-nitrophenylthio)benzonitrile melts at 166-167 °C[8])
¹H NMR Aromatic protons consistent with the 1,2,4-trisubstituted pattern.
¹³C NMR Peaks corresponding to all carbons, including the nitrile carbon (~115-120 ppm).
IR (cm⁻¹) ~2220-2230 (C≡N stretch), ~1520 & ~1340 (asymmetric and symmetric NO₂ stretch).
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ corresponding to C₁₃H₈N₂O₂S.

Part 4: Applications in Drug Development and Lead Optimization

5-Nitro-2-(phenylthio)benzonitrile is not an end-product but a strategic starting point for library synthesis. The functional groups allow for selective and sequential modifications, enabling rapid exploration of chemical space.

Key Downstream Transformations:

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine using standard conditions (e.g., SnCl₂/HCl, Fe/NH₄Cl, or catalytic hydrogenation). This resulting aniline is a key precursor for forming amides, sulfonamides, or for building heterocyclic rings like benzimidazoles, which are prevalent in medicinal chemistry.[9]

  • Nitrile Group Modification: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations introduce new hydrogen bond donors and acceptors, significantly altering the molecule's physicochemical properties.

  • Thioether Oxidation: The sulfide can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic properties and metabolic stability of the compound.

The workflow below illustrates how this single intermediate can be rapidly diversified.

workflow Figure 2: Synthetic Utility Workflow cluster_synthesis One-Pot Synthesis (SNAr) start1 2-Chloro-5-nitrobenzonitrile intermediate 5-Nitro-2-(phenylthio)benzonitrile start1->intermediate start2 Thiophenol start2->intermediate p1 Amide/Sulfonamide Library (via Nitro Reduction) intermediate->p1 Reduction p2 Carboxylic Acid/Amide Derivatives (via Nitrile Hydrolysis) intermediate->p2 Hydrolysis p3 Sulfoxide/Sulfone Analogs (via Thioether Oxidation) intermediate->p3 Oxidation p4 Benzimidazole Scaffolds p1->p4 Cyclization

Caption: Diversification pathways from the core scaffold.

This strategic diversification is crucial for developing structure-activity relationships (SAR) and optimizing lead compounds against biological targets such as protein kinases or for creating novel antitumor agents.[10][11]

Conclusion

The one-pot protocol detailed herein provides an efficient, reliable, and scalable route to the versatile chemical intermediate 5-Nitro-2-(phenylthio)benzonitrile. By understanding the underlying SNAr mechanism, researchers can confidently execute this synthesis. The true value of this compound lies in its potential for rapid diversification, making it an invaluable tool for professionals in drug discovery and medicinal chemistry aiming to accelerate the generation of novel, bioactive small molecules.

References

  • Organic Syntheses, Coll. Vol. 4, p.708 (1963); Vol. 34, p.76 (1954).

  • Google Patents. (n.d.). Method for preparing 2-nitro-5-(phenylthio)-anilines. (Patent No. US6552230B1).
  • Google Patents. (n.d.). Method for preparing 2-nitro-5-(phenylthio)-anilines. (Patent No. EP1091935A2).
  • Krasavin, M. (2020). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 25(16), 3729.

  • Sahu, N. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. JournalsPub.

  • Jiang, B., & Rajale, T., et al. (2014). Recent Developments on Five-Component Reactions. Molecules, 19(8), 11583–11639.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Multicomponent Reactions. Retrieved February 15, 2026, from [Link]

  • Orru, R. V. A., & de Mol, M. (Eds.). (2010). Multi-Component Reactions in Heterocyclic Chemistry. Springer.

  • PrepChem. (n.d.). Synthesis of Step 3 2-(2-Nitrophenylthio)benzonitrile. Retrieved February 15, 2026, from [Link]

  • Controlled synthesis of electron deficient nitro-1h-benzotriazoles. (n.d.). [Source Not Provided].
  • Google Patents. (n.d.). Application of benzonitrile compound in preparation of antitumor drugs. (Patent No. CN103800315A).
  • De, S. K., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2712-2717.

  • Chellegui, M., et al. (2024). Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory. New Journal of Chemistry.

  • UJConline.net. (n.d.). ONE POT SYNTHESIS OF NITRILES USING NICKEL SULPHATE. Retrieved February 15, 2026, from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

  • ChemRxiv. (2024). Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides.

  • Ilovaisky, D., & Karchava, A. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3121.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Significance of 2-Nitro-5-(phenylthio)aniline: A Pharmaceutical Intermediate. Retrieved February 15, 2026, from [Link]

  • Boido, A., et al. (1993). Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. Il Farmaco, 48(6), 819-836.

Sources

Application Note: Microwave-Assisted Synthesis of 2-(Phenylthio)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2-(phenylthio)benzonitrile scaffold is a pharmacophore of critical importance in modern drug discovery, serving as the core structural motif in next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Rilpivirine and Etravirine , as well as emerging anticancer agents targeting VEGFR-2.

Traditional thermal synthesis of these diaryl sulfides (thioethers) often suffers from prolonged reaction times (12–48 hours), harsh conditions (refluxing DMF/DMSO), and the foul odor associated with unreacted thiols.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these bottlenecks. By leveraging dielectric heating, we accelerate the reaction rate by orders of magnitude—reducing synthesis time from hours to minutes—while significantly suppressing side reactions like disulfide formation.

Key Advantages of this Protocol:
  • Speed: Reaction completion in <20 minutes.

  • Yield: Consistent isolated yields >85%.

  • Flexibility: Two distinct pathways provided (

    
     for activated substrates; Cu-Catalysis for unactivated halides).
    
  • Scalability: Validated for single-mode (0.5 mmol) and batch scale-up (50 mmol).

Mechanistic Insight: The "Dual-Path" Approach

To maximize success across diverse chemical space, we define two mechanistic pathways. The choice of pathway depends strictly on the electronic nature of the starting benzonitrile.

Path A: Catalyst-Free (Green Route)
  • Substrate: 2-Fluorobenzonitrile (Highly activated).

  • Mechanism: The nitrile group (-CN) at the ortho position acts as a strong electron-withdrawing group (EWG), lowering the LUMO energy of the benzene ring. This facilitates the attack of the thiolate nucleophile at the ipso carbon, proceeding through a Meisenheimer complex intermediate.

  • Microwave Effect: Direct coupling with the polar transition state lowers the activation energy (

    
    ).
    
Path B: Cu-Catalyzed Cross-Coupling (Robust Route)
  • Substrate: 2-Bromo or 2-Iodobenzonitrile (Less activated).

  • Mechanism: Ullmann-type condensation. The reaction requires a copper source (CuI) and a ligand (1,10-phenanthroline) to facilitate the oxidative addition of the aryl halide and subsequent reductive elimination of the thioether.

  • Microwave Effect: Rapidly overcomes the high energy barrier of the oxidative addition step without requiring palladium.

Mechanism cluster_0 Path A: SNAr (Activated) cluster_1 Path B: Cu-Catalyzed (Unactivated) A1 2-Fluorobenzonitrile A2 Meisenheimer Complex A1->A2 + Thiol / Base A3 Product (Thioether) A2->A3 - F- B1 2-Bromobenzonitrile B2 Oxidative Addition (L-Cu-Ar) B1->B2 + CuI / Ligand B3 Reductive Elimination B2->B3 + Thiolate B4 Product (Thioether) B3->B4

Figure 1: Mechanistic selection guide. Path A utilizes the electron-deficiency of the nitrile group for direct substitution. Path B employs Copper(I) catalysis for broader substrate tolerance.

Experimental Protocols

General Considerations
  • Vials: Use 10 mL or 30 mL borosilicate glass microwave vials with crimp-sealed septum caps.

  • Stirring: High-speed magnetic stirring (600+ rpm) is crucial to prevent "hot spots" during rapid heating.

  • Safety: Thiols are potent stench agents. All preparations must occur in a fume hood. Microwave vials are pressurized vessels; allow cooling to <50°C before decapping.

Protocol A: Catalyst-Free Synthesis (Activated Substrates)

Best for: 2-Fluorobenzonitriles, 2-Chlorobenzonitriles with additional EWGs.

  • Charge: To a 10 mL microwave vial, add:

    • 2-Fluorobenzonitrile (1.0 mmol, 121 mg)

    • Thiophenol derivative (1.1 mmol)

    • Potassium Carbonate (

      
      ) (1.5 mmol, 207 mg)
      
    • DMF (Dimethylformamide) (3.0 mL)

  • Seal: Crimp the vial with a PTFE-lined silicone septum.

  • Irradiate: Place in the microwave reactor.

    • Temperature: 100°C

    • Time: 10 minutes

    • Power: Dynamic (Max 200W)[1]

    • Stirring: High

  • Workup:

    • Pour reaction mixture into ice-cold water (20 mL).

    • The product often precipitates. Filter and wash with water/hexanes.

    • If oil forms: Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over

      
      , and concentrate.
      
Protocol B: Cu-Catalyzed Cross-Coupling (Unactivated Substrates)

Best for: 2-Bromobenzonitriles, 2-Iodobenzonitriles, sterically hindered thiols.

  • Charge: To a 10 mL microwave vial, add:

    • 2-Bromobenzonitrile (1.0 mmol, 182 mg)

    • Thiophenol derivative (1.1 mmol)

    • Catalyst: CuI (Copper(I) Iodide) (0.1 mmol, 19 mg, 10 mol%)

    • Ligand: 1,10-Phenanthroline (0.2 mmol, 36 mg, 20 mol%)

    • Base:

      
       or 
      
      
      
      (2.0 mmol)
    • Solvent: DMF or NMP (3.0 mL)

  • Purge: Flush the headspace with Nitrogen or Argon for 30 seconds (oxygen can oxidize the Cu(I) catalyst).

  • Seal & Irradiate:

    • Temperature: 130°C

    • Time: 20 minutes

    • Power: Dynamic (Max 250W)

  • Workup:

    • Dilute with Ethyl Acetate (20 mL).

    • Filter through a small pad of Celite to remove copper salts.

    • Wash filtrate with 1M HCl (to remove ligand/pyridine) and then brine.

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Workflow Visualization

Workflow cluster_setup 1. Setup & Charging cluster_mw 2. Microwave Irradiation cluster_workup 3. Isolation Step1 Weigh Reagents (Vial + Stir Bar) Step2 Add Solvent (DMF/NMP) Step1->Step2 Step3 Seal & Purge (Ar/N2) Step2->Step3 Step4 Ramp to Target T (1-2 min) Step3->Step4 Insert Vial Step5 Hold at T (10-20 min) Step4->Step5 Step6 Cool to 50°C (Compressed Air) Step5->Step6 Step7 Quench (Ice Water or Celite) Step6->Step7 Decap Step8 Extraction/Filtration Step7->Step8 Step9 Final Product Step8->Step9

Figure 2: Operational workflow for microwave-assisted synthesis. Note the critical inert gas purge step for Cu-catalyzed reactions.

Optimization & Validation Data

The following data illustrates the superiority of Microwave (MW) irradiation over Conventional Heating (CH) for the synthesis of 2-(phenylthio)benzonitrile (Model Reaction: 2-Fluorobenzonitrile + Thiophenol).

Table 1: Optimization of Reaction Parameters

EntrySolventBaseMethodTemp (°C)TimeYield (%)Note
1DMF

Thermal10012 h78Slow, disulfide byproduct
2DMF

MW 100 10 min 94 Clean conversion
3Water

MW10015 min82Green, but solubility issues
4Ethanol

MW8520 min65Lower temp limits rate
5NMP

MW1205 min91Fast, harder to remove solvent

Table 2: Substrate Scope (Protocol B - Cu Catalyzed)

EntryHalide (X)Thiol (R-SH)Time (MW)Yield (%)
1BrPh-SH20 min92
2I4-Me-Ph-SH15 min95
3Br2-Amino-Ph-SH20 min88
4ClPh-SH30 min<40

Note: Aryl Chlorides are generally unreactive in this protocol without specialized ligands (e.g., Josiphos).

Troubleshooting & Tips

  • Disulfide Formation: If you observe significant disulfide byproduct (Ph-S-S-Ph), it indicates oxidation of the thiol.

    • Solution: Ensure the reaction vessel is purged with Argon. Add a reducing agent like

      
       (5 mol%) or Phosphine ligands if compatible.
      
  • Incomplete Conversion:

    • Solution: Increase temperature by 10°C steps. Do not simply extend time; microwave effects are often temperature-gated. For Protocol B, add 5 mol% extra CuI.

  • Copper Removal: Residual copper can be toxic in biological assays.

    • Solution: Wash the organic phase with aqueous

      
       or EDTA solution during workup to chelate and remove copper ions.
      

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[2][3][4][5][6][7] Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • C-S Coupling Protocols

    • Chen, Y. A., et al. (2015).[8] Microwave-Assisted Copper-Catalyzed Cross-Coupling Reaction of Thiols with Aryl Iodides in Water.[8] Synthesis, 47, 181-186.[8] Link

    • Xu, H. J., et al. (2011). Ligand-free copper-catalyzed coupling of aryl halides with thiols. The Journal of Organic Chemistry, 76(19), 8036-8041. Link

  • Benzonitrile in Drug Discovery

    • Janssen, P. A., et al. (2005). Rilpivirine (TMC278): a potent, orally active, non-nucleoside reverse transcriptase inhibitor. Journal of Medicinal Chemistry, 48(6), 1901-1909. Link

  • Nucleophilic Arom

    
    ): 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic substitution reactions of 2-halobenzonitriles. Chemical Reviews, 49(2), 273-412. Link

Sources

Scalable Synthesis of 5-Nitro-2-(phenylthio)benzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a scalable and efficient method for the synthesis of 5-Nitro-2-(phenylthio)benzonitrile, a key intermediate in the development of various pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying chemical principles and practical insights for successful implementation and scale-up.

Introduction

5-Nitro-2-(phenylthio)benzonitrile is a valuable building block in organic synthesis. The presence of the nitro group, the nitrile functionality, and the thioether linkage offers multiple avenues for further chemical transformations. The electron-withdrawing nature of the nitro and cyano groups makes the aromatic ring susceptible to nucleophilic attack, while the nitro group itself can be reduced to an amine, opening pathways to a diverse range of heterocyclic compounds. The thioether can be oxidized to sulfoxides and sulfones, further expanding the molecular diversity that can be achieved from this versatile intermediate.

The synthesis of 5-Nitro-2-(phenylthio)benzonitrile is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental in aromatic chemistry and is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as the nitro group present in our target molecule.[1][2][3]

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The core of this synthesis is the reaction between 2-chloro-5-nitrobenzonitrile and thiophenol. The reaction proceeds via a well-established SNAr mechanism. The key to this transformation is the presence of the strongly electron-withdrawing nitro group in the para position to the chlorine leaving group. This positioning is crucial as it allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance.

The mechanism can be broken down into two main steps:

  • Nucleophilic Attack: The thiophenolate anion, generated in situ from thiophenol and a base (in this protocol, potassium carbonate), acts as the nucleophile and attacks the carbon atom bearing the chlorine atom. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3]

  • Departure of the Leaving Group: The aromaticity of the ring is then restored by the expulsion of the chloride ion, a good leaving group, to yield the final product, 5-Nitro-2-(phenylthio)benzonitrile.

A simplified representation of the SNAr mechanism.

Scalable Synthesis Protocol

This protocol is designed for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (for a 10g scale)Purity
2-chloro-5-nitrobenzonitrile16588-02-6182.5610.0 g (54.8 mmol)>98%
Thiophenol108-98-5110.186.64 g (60.3 mmol, 1.1 eq)>99%
Potassium Carbonate (K₂CO₃)584-08-7138.2115.1 g (109.6 mmol, 2.0 eq)Anhydrous, >99%
N,N-Dimethylformamide (DMF)68-12-273.09100 mLAnhydrous
Ethyl Acetate141-78-688.11As needed for extractionACS Grade
Brine (Saturated NaCl solution)7647-14-558.44As needed for washing-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed for drying-
Hexane110-54-386.18As needed for recrystallizationACS Grade
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow

Workflow for the synthesis of 5-Nitro-2-(phenylthio)benzonitrile.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-chloro-5-nitrobenzonitrile (10.0 g, 54.8 mmol) and anhydrous potassium carbonate (15.1 g, 109.6 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Addition of Thiophenol: Stir the mixture at room temperature and add thiophenol (6.64 g, 60.3 mmol) dropwise over 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent. The reaction is complete when the starting material (2-chloro-5-nitrobenzonitrile) is no longer visible by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of ice-cold water with stirring. A yellow precipitate will form.

    • Stir the suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of water to remove DMF and inorganic salts.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Add hexane dropwise until the solution becomes turbid.

    • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold hexane.

  • Drying and Characterization:

    • Dry the purified product in a vacuum oven at 50 °C to a constant weight.

    • Determine the yield and characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Product Characterization

The identity and purity of the synthesized 5-Nitro-2-(phenylthio)benzonitrile should be confirmed by a combination of spectroscopic techniques.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 8.36 (d, J = 2.4 Hz, 1H), 8.21 (dd, J = 8.8, 2.4 Hz, 1H), 7.62-7.58 (m, 2H), 7.52-7.48 (m, 3H), 7.01 (d, J = 8.8 Hz, 1H).
¹³C NMR (CDCl₃, 101 MHz)δ 154.1, 145.9, 135.5, 131.0, 130.4, 129.8, 127.3, 125.9, 125.3, 116.9, 108.6.
IR (ATR) νmax (cm⁻¹): ~3100 (Ar C-H), ~2230 (C≡N), ~1520 and ~1350 (NO₂), ~1580, ~1470 (Ar C=C).
Mass Spectrometry (EI) m/z: 256 (M⁺).

Safety Precautions

  • 2-chloro-5-nitrobenzonitrile: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[4]

  • Thiophenol: Thiophenol is highly toxic, flammable, and has a strong, unpleasant odor.[5][6] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[5][6][7]

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and can be harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Use in a well-ventilated fume hood and wear appropriate PPE.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction - Insufficient reaction time or temperature.- Low quality of reagents (e.g., wet DMF, inactive base).- Extend the reaction time or slightly increase the temperature (monitor for side products).- Use freshly dried solvent and anhydrous potassium carbonate.
Low Yield - Incomplete precipitation during work-up.- Loss of product during recrystallization.- Ensure the reaction mixture is poured into a sufficient volume of ice-water.- Use a minimal amount of hot solvent for recrystallization and cool the solution thoroughly.
Oily Product - Presence of residual DMF or thiophenol.- Wash the crude product thoroughly with water.- Ensure complete drying of the purified product under vacuum.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 5-Nitro-2-(phenylthio)benzonitrile via a nucleophilic aromatic substitution reaction. The use of readily available and cost-effective reagents makes this procedure suitable for both academic research and industrial applications. The detailed characterization data serves as a benchmark for confirming the identity and purity of the final product. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

  • NIST WebBook. Benzonitrile. Retrieved from [Link]

  • Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure, 1063, 16–29.
  • Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4837.
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

Sources

Solvent selection for coupling thiophenol with nitrobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Solvent Selection for


 Thioetherification 
Subtitle:  Optimizing the Coupling of Thiophenol with Nitrobenzonitriles
Date:  February 15, 2026
Author:  Senior Application Scientist, Chemical Process Development

Part 1: Executive Summary

The formation of diaryl sulfides via Nucleophilic Aromatic Substitution (


) is a cornerstone transformation in medicinal chemistry, particularly for synthesizing sulfur-containing pharmacophores found in anti-inflammatory and oncology drugs. This guide addresses the specific coupling of thiophenol  (nucleophile) with 4-nitrobenzonitrile  (electrophile).

While the nitro group is traditionally viewed as an activating group, it serves as an excellent leaving group (nitro-displacement) in the presence of highly nucleophilic thiolates. The success of this reaction hinges critically on solvent selection , which dictates the stability of the intermediate Meisenheimer complex and the reactivity of the "naked" thiolate anion. This protocol provides a tiered solvent strategy—ranging from high-performance polar aprotic standards to sustainable green alternatives—ensuring reproducibility and scalability.

Part 2: Mechanistic Foundation

The "Naked Anion" Effect

The reaction proceeds via an addition-elimination mechanism (


). The rate-determining step is typically the attack of the thiolate anion (

) on the ipso-carbon of the nitrobenzonitrile.
  • Role of Solvent: The solvent must dissolve the organic electrophile while supporting the ionic nucleophile.

  • Polar Aprotic Solvents (DMSO, DMF): These solvents solvate cations (e.g.,

    
    ) efficiently via their oxygen lone pairs but interact poorly with anions (e.g., 
    
    
    
    ). This leaves the thiolate anion "naked" and highly reactive, significantly lowering the activation energy.
  • Protic Solvents (Ethanol, Water): These form hydrogen bonds with the thiolate anion, forming a "solvent cage" that reduces nucleophilicity and retards the reaction.

Diagram 1: Reaction Mechanism & Solvent Influence

Caption: The


 pathway showing the stabilization of the Meisenheimer complex and the critical role of solvent-solute interactions.

SNAr_Mechanism Reactants Reactants (Thiophenol + 4-Nitrobenzonitrile) Deprotonation Base Deprotonation (PhSH → PhS⁻) Reactants->Deprotonation TransitionState Transition State (Attack at ipso-Carbon) Deprotonation->TransitionState Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TransitionState->Meisenheimer Product Product (4-(Phenylthio)benzonitrile) Meisenheimer->Product -NO₂⁻ (Leaving Group) PolarAprotic Polar Aprotic Solvent (DMSO/DMF) Leaves PhS⁻ 'Naked' PolarAprotic->TransitionState Accelerates (k_high) Protic Protic Solvent (EtOH/H₂O) Cages PhS⁻ (H-bonding) Protic->TransitionState Decelerates (k_low)

Part 3: Solvent Selection Strategy

The choice of solvent should be dictated by the phase of development (Discovery vs. Process) and sustainability goals.

Comparative Solvent Performance Data
Solvent ClassSolventDielectric Constant (

)
Relative RateTypical YieldRecommendation
Polar Aprotic DMF 36.7Fast (100)92-98%Standard. Best for discovery/small scale.
Polar Aprotic DMSO 46.7Very Fast (120)90-96%High boiling point makes removal difficult.
Polar Aprotic NMP 32.2Fast (95)90-95%Excellent stability, but reprotoxic concerns.
Protic (Green) Ethanol 24.5Slow (10)65-80%Requires reflux; cleaner profile but slower.
Aqueous Water 80.1Very Slow (<5)<50%*Requires PTC or surfactant to be viable.
Biphasic Toluene/H₂O 2.38 / 80.1Moderate (40)85-92%Process Preferred. Scalable, easy workup via PTC.
Diagram 2: Solvent Decision Tree

Caption: Logical flow for selecting the optimal solvent based on scale, green chemistry requirements, and workup constraints.

Solvent_Selection Start Start: Select Solvent Strategy Scale What is the Scale? Start->Scale Discovery Discovery (<1g) Priority: Speed & Yield Scale->Discovery Process Process (>100g) Priority: Cost & Safety Scale->Process Green Strict Green Requirements? Discovery->Green Workup Workup Constraint? Process->Workup DMF Select DMF or NMP High Yield, Easy Setup Green->DMF No Ethanol Select Ethanol (Reflux) Green, Recyclable Green->Ethanol Yes Toluene Select Toluene/Water + PTC Easy Separation Workup->Toluene Aqueous Wash Needed Workup->Ethanol Crystallization Preferred

Part 4: Experimental Protocols

Protocol A: High-Performance Method (DMF)

Best for: Initial screening, small-scale synthesis, and difficult substrates.

Reagents:

  • 4-Nitrobenzonitrile (1.0 equiv)

  • Thiophenol (1.1 equiv)[1]

  • Potassium Carbonate (

    
    , 1.5 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 4-nitrobenzonitrile (148 mg, 1.0 mmol) and

    
     (207 mg, 1.5 mmol) to the flask. Add DMF (3.0 mL).
    
  • Addition: Add thiophenol (113

    
    L, 1.1 mmol) dropwise via syringe. The mixture may turn yellow/orange immediately due to thiolate formation.
    
  • Reaction: Heat the mixture to 60°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (30 mL) with vigorous stirring. The product often precipitates as a solid.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Validation: Confirm identity via

    
    H NMR. Look for the loss of the characteristic nitro-aromatic signals and appearance of the thioether linkage.
    
Protocol B: Green Scalable Method (Toluene/Water PTC)

Best for: Large-scale synthesis, avoiding toxic polar aprotic solvents.

Reagents:

  • 4-Nitrobenzonitrile (1.0 equiv)

  • Thiophenol (1.1 equiv)[1]

  • Tetrabutylammonium Bromide (TBAB, 5 mol% catalyst)

  • Potassium Hydroxide (KOH, 2.0 equiv, 50% aq. solution)

  • Solvent: Toluene.

Procedure:

  • Biphasic Setup: In a reaction vessel, dissolve 4-nitrobenzonitrile (10 mmol) and TBAB (0.5 mmol) in Toluene (20 mL).

  • Base Addition: Add the 50% aqueous KOH solution (20 mmol).

  • Nucleophile Addition: Add thiophenol (11 mmol) slowly.

  • Reaction: Heat to 80°C with vigorous stirring (essential for phase transfer). Reaction time: 4-6 hours.

  • Workup: Cool to room temperature. Separate the layers. Wash the organic (Toluene) layer with water (

    
     mL) and 1M HCl (
    
    
    
    mL) to remove unreacted thiolate and base.
  • Isolation: Concentrate the toluene layer under reduced pressure. Recrystallize the residue from Ethanol/Water.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Oxidation of thiophenol to disulfide (Ph-S-S-Ph).Degas solvents with

before use. Add a reducing agent like

(trace) if persistent.
Hydrolysis Nitrile hydrolysis to amide/acid.Reduce water content (use anhydrous DMF). Lower reaction temperature.
Slow Rate Poor solubility or "caged" anion.Switch from Ethanol to DMF/DMSO. Increase temperature by 10°C.
Dark Impurities Polymerization or decomposition.Run reaction in the dark (exclude light). Reduce base equivalents.

Part 6: References

  • Mechanistic Insight on ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    :  "Nucleophilic Aromatic Substitution." Wikipedia.[2] Accessed Feb 15, 2026. Link
    
  • Solvent Effects in

    
    :  "Optimizing Nucleophilic Aromatic Substitution (
    
    
    
    ) Reactions." BenchChem Technical Support. Accessed Feb 15, 2026. Link
  • Green Chemistry Approaches: "The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds." MDPI. Accessed Feb 15, 2026. Link

  • Thiol Reactivity: "Reaction of Arenes/Heteroarenes with Thiols –

    
     Chemistry." ACS Green Chemistry Institute. Accessed Feb 15, 2026. Link
    
  • Nitro as Leaving Group: "Displacement of aromatic nitro groups by anionic sulfur nucleophiles." Journal of the Chemical Society, Perkin Transactions 2. Accessed Feb 15, 2026. Link

Sources

Troubleshooting & Optimization

Minimizing side reactions in S_NAr of 2-chloro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and minimize common side reactions.

The SNAr reaction is a cornerstone of modern organic synthesis, particularly for creating C-N and C-O bonds in pharmaceutical intermediates.[1][2] The substrate, 2-chloro-5-nitrobenzonitrile, is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, which are positioned ortho and para to the chlorine leaving group.[3] This activation stabilizes the key Meisenheimer complex intermediate, facilitating the substitution.[3][4]

However, the very features that make this substrate reactive also introduce vulnerabilities to specific side reactions. This guide will address these challenges head-on, providing you with the expert insights needed to optimize your reaction outcomes.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the SNAr of 2-chloro-5-nitrobenzonitrile.

Question 1: My reaction is sluggish or incomplete, even with a strong nucleophile. What are the likely causes and solutions?

Answer:

Several factors can contribute to a slow or incomplete reaction. Let's break them down:

  • Insufficient Activation: While 2-chloro-5-nitrobenzonitrile is activated, the reaction rate is highly dependent on the nucleophile's strength and the reaction conditions.

  • Solvent Choice: The choice of solvent is critical in SNAr reactions.[5][6] Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively free and reactive. Protic solvents, like alcohols, can hydrogen-bond with the nucleophile, reducing its nucleophilicity.[5]

  • Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[7] If you are running the reaction at room temperature, a modest increase in temperature (e.g., to 50-80 °C) can significantly improve the reaction rate.

  • Base Strength: If your nucleophile is a neutral amine, a base is often required to deprotonate it, increasing its nucleophilicity. An insufficiently strong base will result in a low concentration of the active nucleophile.

Troubleshooting Steps:

  • Solvent Optimization: If you are not already, switch to a polar aprotic solvent. See the table below for a comparison.

  • Increase Temperature: Gradually increase the reaction temperature, monitoring for the formation of side products by TLC or LC-MS.

  • Base Selection: Ensure your base is strong enough to deprotonate the nucleophile. For amine nucleophiles, inorganic bases like K₂CO₃ or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.

SolventTypeDielectric Constant (ε)General Recommendation
DMSO Polar Aprotic47Excellent choice, high boiling point, good for challenging reactions.
DMF Polar Aprotic37Good alternative to DMSO, lower boiling point.
Acetonitrile Polar Aprotic38Can be effective, but generally less so than DMSO or DMF.
THF Polar Aprotic (Ethereal)7.5Generally not recommended as the primary solvent for SNAr unless specific solubility is required.
Ethanol/Methanol Polar Protic25 / 33Not recommended due to hydrogen bonding with the nucleophile, which reduces its reactivity.[5]
Question 2: I'm observing a significant amount of a side product that appears to be the corresponding benzamide or carboxylic acid. What is happening and how can I prevent it?

Answer:

This is a classic case of nitrile hydrolysis . The cyano group (-CN) is susceptible to hydrolysis under both acidic and basic conditions, first to a primary amide and then to a carboxylic acid.[8][9][10] In the context of SNAr reactions, which are typically run under basic conditions, this side reaction is a major concern.

The mechanism involves the nucleophilic attack of a hydroxide ion (or other strong nucleophile) on the electrophilic carbon of the nitrile.[11][12]

Key Factors Influencing Nitrile Hydrolysis:

  • Base Strength & Concentration: Strong bases like NaOH or KOH, especially at high concentrations, will readily promote nitrile hydrolysis.[11]

  • Water Content: The presence of water in the reaction mixture is a prerequisite for hydrolysis.

  • Temperature & Reaction Time: Higher temperatures and longer reaction times increase the rate of hydrolysis.[8]

Strategies to Minimize Nitrile Hydrolysis:

  • Use a Non-Nucleophilic Base: Opt for sterically hindered organic bases like diisopropylethylamine (DIPEA) or non-hydroxide inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Dry Reaction Conditions: Ensure your solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate of the desired SNAr reaction.

  • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Question 3: My desired product is forming, but I'm also seeing evidence of bis-arylation or other unexpected products when using a diamine nucleophile like piperazine. How can I improve selectivity?

Answer:

When using nucleophiles with multiple reactive sites, such as piperazine, controlling selectivity can be challenging. The primary issue is often the second nitrogen atom of the piperazine reacting with another molecule of 2-chloro-5-nitrobenzonitrile.

Strategies for Achieving Mono-Substitution:

  • Use of a Protecting Group: The most robust method is to use a mono-protected piperazine, such as N-Boc-piperazine.[13] The Boc (tert-butoxycarbonyl) group protects one of the nitrogen atoms, allowing the other to react selectively. The Boc group can then be removed under acidic conditions after the SNAr reaction is complete.[13]

  • Control Stoichiometry: Using a large excess of the piperazine nucleophile can favor mono-substitution by increasing the statistical probability that a molecule of the electrophile will encounter an unreacted piperazine molecule. However, this can make product purification more difficult.

  • Reverse Addition: Adding the 2-chloro-5-nitrobenzonitrile solution slowly to a solution of the piperazine can help maintain a high concentration of the nucleophile relative to the electrophile, favoring mono-substitution.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired SNAr pathway versus the common nitrile hydrolysis side reaction.

sn_ar_vs_hydrolysis sub 2-Chloro-5-nitrobenzonitrile meisenheimer Meisenheimer Complex sub->meisenheimer + Nucleophile hydrolysis_intermediate Imidate Intermediate sub->hydrolysis_intermediate + OH⁻ (from Base/H₂O) nuc Nucleophile (e.g., R₂NH) base Base water Water (H₂O) product Desired SₙAr Product meisenheimer->product - Cl⁻ amide Amide Side Product hydrolysis_intermediate->amide Tautomerization carboxylate Carboxylate Side Product amide->carboxylate Further Hydrolysis

Caption: Desired SNAr pathway vs. nitrile hydrolysis side reaction.

Detailed Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a general starting point for the reaction of 2-chloro-5-nitrobenzonitrile with a primary or secondary amine.

Materials:

  • 2-chloro-5-nitrobenzonitrile (1.0 eq)

  • Amine nucleophile (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-5-nitrobenzonitrile and anhydrous DMF (approximately 0.1-0.5 M concentration).

  • Add the amine nucleophile, followed by potassium carbonate.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically when the starting benzonitrile is no longer visible by TLC), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: SNAr with Piperazine using a Boc-Protecting Group Strategy

This protocol is recommended for achieving selective mono-arylation of piperazine.

Part A: SNAr Reaction

  • Follow the General Procedure (Protocol 1), using N-Boc-piperazine as the amine nucleophile.

  • After purification, you will obtain the N-Boc protected SNAr product.

Part B: Boc Deprotection

  • Dissolve the purified N-Boc protected product in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic layer, concentrate, and purify if necessary.

Troubleshooting Workflow

The following diagram provides a systematic approach to troubleshooting common issues in your SNAr reaction.

troubleshooting_workflow start Reaction Issue Identified q1 Is the reaction slow or incomplete? start->q1 q2 Is nitrile hydrolysis (amide/acid formation) observed? q1->q2 No a1 1. Switch to polar aprotic solvent (DMSO/DMF). 2. Increase temperature gradually. 3. Use a stronger, non-nucleophilic base. q1->a1 Yes q3 Is there a lack of selectivity (e.g., bis-arylation)? q2->q3 No a2 1. Use anhydrous conditions. 2. Switch to a non-hydroxide base (K₂CO₃). 3. Lower reaction temperature. 4. Minimize reaction time. q2->a2 Yes a3 1. Use a mono-protected nucleophile (e.g., N-Boc-piperazine). 2. Use a large excess of the nucleophile. 3. Employ reverse addition. q3->a3 Yes end Reaction Optimized q3->end No a1->end a2->end a3->end

Caption: A step-by-step workflow for troubleshooting SNAr reactions.

References

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. [Link]

  • Basic hydrolysis of nitriles . [Link]

  • Uddin, M. K., et al. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition . Journal of the Serbian Chemical Society. [Link]

  • Uddin, M. K., et al. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways . ResearchGate. [Link]

  • 20.7 Chemistry of Nitriles - OpenStax. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. [Link]

  • 20.7: Chemistry of Nitriles - Chemistry LibreTexts. [Link]

  • Electronic and Solvent Effects on Kinetics of SNAr - Amanote Research. [Link]

  • Mancini, P. M. E., et al. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents . Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • SNAr Solvents and Reagents - ACS Green Chemistry Institute. [Link]

  • Crampton, M. (2015). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles . Pen & Prosperity. [Link]

  • 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile - MySkinRecipes. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]

  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC - The Royal Society of Chemistry. [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure - ACS Green Chemistry Institute. [Link]

  • Galvanin, F., et al. (2023). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy . UCL Discovery. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. [Link]

  • Smith, A. M., et al. (2016). Interrupted SNAr-Alkylation Dearomatization . PMC. [Link]

  • Selected compounds ensemble for a SNAr reaction - ResearchGate. [Link]

  • Shelke, N. B., et al. SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases . RSC Advances. [Link]

  • Xi, C., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles . MDPI. [Link]

  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study . PMC. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . [Link]

  • Kącka-Zych, A., & Makosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices . PMC. [Link]

  • General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile - ResearchGate. [Link]

  • Wang, Y., Chen, Y., & Wai, J. S. Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile . WuXi RCS. [Link]

  • Romero, E., et al. (2021). Navigating Side Reactions for Robust Colorimetric Detection of Galactose Oxidase Activity . ACS Catalysis. [Link]

  • SNAr Reaction in Other Common Molecular Solvents - ACS Green Chemistry Institute. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing. [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions - ResearchGate. [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google P

Sources

Overcoming solubility issues with 5-Nitro-2-(phenylthio)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Nitro-2-(phenylthio)benzonitrile Ticket System ID: TSC-NITRO-PH-356 Status: Open | Priority: High Assigned Expert: Dr. A. Vance, Senior Application Scientist[1]

Overview: The "Brick Dust" Challenge

Welcome to the technical support hub for 5-Nitro-2-(phenylthio)benzonitrile . If you are here, you are likely facing the "brick dust" phenomenon.[1][2][3] This compound combines a lipophilic thioether linkage with a planar, electron-deficient nitro-benzonitrile core.[1][2][3] The result is a molecule with high crystal lattice energy and high lipophilicity (LogP > 3.5), making it stubborn in aqueous media and prone to "crashing out" during biological assays.[1][2]

This guide moves beyond generic advice, offering chemically grounded protocols to keep your compound in solution and your data reproducible.

Part 1: Solvent Compatibility & Stock Preparation

User Question: "I can't get a clear 10 mM stock solution. What solvent should I use? It looks soluble but precipitates overnight."[1][2][3]

Technical Resolution: The nitro and nitrile groups create a dipole, but the phenylthio group dominates the solubility profile, driving it toward hydrophobicity.[2][3] You must disrupt the


-

stacking interactions of the crystal lattice.[1]
Solubility Matrix
SolventSolubility RatingApplication Notes
DMSO (Anhydrous) Excellent (>50 mM)Primary Choice. Use high-grade anhydrous DMSO.[1] Hygroscopic DMSO absorbs water, causing the compound to crystallize over time.[1][2][3]
DMF / NMP Excellent Good alternatives if DMSO is incompatible with your downstream reaction.[1][2]
Acetone / DCM Good Useful for transfers or synthesis workups.[1][2] Too volatile for storage.[1][2]
Ethanol / Methanol Poor to ModerateSoluble only at boiling.[1][2] Do not use for stock solutions ; use for recrystallization only.
Water / PBS Insoluble< 1 µg/mL.[1][2] Immediate precipitation occurs without cosolvents.[1][2]

Critical Protocol: The "Freeze-Thaw" Fix Users often report precipitation after freezing DMSO stocks.[1] This is due to moisture uptake.[1][2]

  • Aliquot immediately: Do not freeze the main bottle repeatedly.

  • Seal: Use Parafilm® or argon backfill before freezing.[1][2]

  • Thaw: Sonicate at 37°C for 5 minutes upon thawing. Visual clarity is not enough; invisible micro-crystals can skew concentration.[1][3]

Part 2: Biological Assay Preparation (Preventing "Crash-Out")

User Question: "When I add my DMSO stock to the cell culture media, the solution turns cloudy/milky. How do I dose cells without precipitation?"

Technical Resolution: Direct addition of high-concentration DMSO stock into aqueous buffer creates a "solvent shock," causing rapid local precipitation before the compound can disperse.[1][2] You must use an Intermediate Dilution Step .[1][2]

The "Step-Down" Dilution Protocol

Do not jump from 100% DMSO to 1% DMSO in one step.

SerialDilution cluster_warn CRITICAL FAILURE POINT Stock 10 mM Stock (100% DMSO) Inter Intermediate (100x Conc.) (10-20% DMSO) Stock->Inter 1. Dilute into Buffer/Media Final Final Assay Well (1x Conc.) (<1% DMSO) Stock->Final DIRECT ADDITION (Precipitation Risk) Inter->Final 2. Add to Cells (Rapid Mixing)

Figure 1: Step-down dilution workflow to mitigate solvent shock and precipitation.

Protocol Steps:

  • Prepare Intermediate: Dilute your 10 mM stock 1:10 into a surfactant-containing buffer (e.g., PBS + 0.05% Tween-80) or pure media without cells. This yields a 1 mM solution.[1][2]

  • Equilibrate: Shake/Vortex rapidly. If cloudy, sonicate.[1][2][3]

  • Final Dose: Pipette from this intermediate into the cell well. The lower concentration gradient prevents immediate crystallization.[1]

Part 3: Purification & Recrystallization

User Question: "My synthesized product is a crude yellow solid. Column chromatography is difficult because it streaks.[1][2] How can I purify it efficiently?"

Technical Resolution: Nitro-thioether benzonitriles are highly crystalline.[1] Recrystallization is superior to chromatography for this class, often yielding >98% purity.[1][2][3] The key is exploiting the steep solubility curve in alcohols.[1]

Recrystallization Decision Tree

Recrystallization Start Crude Solid Solvent Solvent Choice: Isopropanol (IPA) Start->Solvent Heat Heat to Reflux (82°C) Solvent->Heat Check Did it dissolve? Heat->Check AddSolvent Add more IPA (Dropwise) Check->AddSolvent No FilterHot Hot Filtration (Remove insoluble trash) Check->FilterHot Yes (but particles remain) Cool Slow Cool to RT then 4°C Check->Cool Yes (Clear solution) AddSolvent->Heat FilterHot->Cool

Figure 2: Purification workflow using the high-temperature solubility differential of IPA.

Why Isopropanol (IPA)? Literature on related 2-nitro-5-(phenylthio)anilines indicates that IPA is the "Goldilocks" solvent [1].[1] Ethanol is often too polar (poor solubility even at boiling), while Acetone is too good (won't crystallize upon cooling).[1][2][3]

  • Ratio: Approx. 10-15 mL IPA per gram of crude solid.[1]

  • Tip: If oiling out occurs (liquid droplets instead of crystals), add a seed crystal and scratch the glass surface.[1][2]

Part 4: In Vivo Formulation (Animal Dosing)

User Question: "We need to dose this IP/PO in mice. Water is not an option.[1][2] What vehicle do you recommend?"

Technical Resolution: For hydrophobic nitro-benzonitriles, standard saline will fail. You must use a co-solvent/surfactant system to create a stable suspension or micro-emulsion.[1][2]

Recommended Vehicle Formulation:

  • 5% DMSO: Solubilizes the compound initially.[1]

  • 40% PEG-400: Provides bulk lipophilicity to prevent crashing.[1]

  • 5% Tween-80: Surfactant to stabilize the interface.[1]

  • 50% Saline/Water: Bulk volume (added LAST).

Preparation Order (Critical):

  • Dissolve compound in DMSO completely.[1][2]

  • Add PEG-400 and vortex.[1][2]

  • Add Tween-80 and vortex.[1][2]

  • Slowly add Saline with continuous vortexing.

    • Result: A clear solution or stable fine suspension suitable for IP/PO dosing.[1][2]

References

  • Synthesis and Purification of Nitro-Phenylthio-Anilines

    • Source: Patent DE4202262A1 (1993).[1][2] "Process for the preparation of 2-nitro-5-phenylthioaniline."

    • Relevance: Establishes Isopropanol (IPA) as the standard recrystallization solvent for this specific chemical class (nitro-thioether aromatics) and confirms solubility profiles in toluene vs. alcohols.
    • URL:

  • General Solubility of Benzonitrile Derivatives

    • Source: National Center for Biotechnology Information (2024).[1][2] PubChem Compound Summary for Benzonitrile.

    • Relevance: Provides baseline physicochemical data for the benzonitrile core, supporting the "brick dust" hypothesis when coupled with hydrophobic thio-substituents.[1]

    • URL:[1]

  • Handling Hydrophobic Compounds in Assays

    • Source: Di, L., & Kerns, E. (2015).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2]

    • Relevance: Authoritative source for the "Step-Down" dilution protocol and DMSO limit recommend
    • URL:

Sources

Troubleshooting low conversion rates in nitro-benzonitrile coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitro-benzonitriles are high-value scaffolds in medicinal chemistry, serving as precursors for indoles, quinolines, and complex heterocycles. However, they present a unique chemical paradox :

  • Hyper-Activation: The combined electron-withdrawing power of

    
     and 
    
    
    
    makes the ring highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    ), often leading to regioselectivity issues (displacement of the wrong group).
  • Catalyst Deactivation: In transition-metal catalysis (Suzuki, Buchwald-Hartwig), the nitrile group acts as a potent

    
    -donor, poisoning Palladium (Pd) centers and stalling conversion.
    

This guide addresses these competing reactivities with field-proven protocols.

Module 1: Nucleophilic Aromatic Substitution ( )

Context: You are attempting to displace a halogen (F, Cl, Br) with an amine or alkoxide, but the reaction is stalling or yielding mixtures.

FAQ 1.1: Why is my nucleophile displacing the Nitro group instead of the Halogen?

Diagnosis: This is "Denitrative Coupling." In highly electron-deficient rings (like o- or p-nitrobenzonitriles), the nitro group itself becomes an excellent leaving group, often superior to chloride or bromide.

The Fix:

  • Switch the Halogen: Use Fluoride . In

    
    , the rate-determining step is the nucleophilic attack (Meisenheimer complex formation). Fluorine’s high electronegativity lowers the LUMO energy of the ring more effectively than other halogens, accelerating the attack at the C-F bond specifically, overriding the C-
    
    
    
    attack.
  • Temperature Control: Denitration often has a higher activation energy. Lower the temperature (0°C to RT) and increase the reaction time.

  • Solvent Switch: Avoid dipolar aprotic solvents (DMF, DMSO) if possible, as they strip cations and enhance the "naked" nucleophilicity too aggressively. Try THF or Acetonitrile.

FAQ 1.2: The reaction turns black/tarry instantly. What happened?

Diagnosis: Radical Nucleophilic Aromatic Substitution (


) or polymerization. Nitro groups are radical sponges. If you are using strong bases (NaH, KOtBu) or high temperatures, you are likely triggering single-electron transfer (SET) pathways rather than clean ionic 

.

The Fix:

  • Change the Base: Switch to weaker, non-nucleophilic bases like Cesium Carbonate (

    
    )  or DIPEA .
    
  • Radical Scavenger: Add 10 mol% m-dinitrobenzene or TEMPO to inhibit radical chains (diagnostic test).

Module 2: Palladium-Catalyzed Cross-Coupling

Context: Suzuki-Miyaura or Buchwald-Hartwig coupling on a halogenated nitro-benzonitrile.

FAQ 2.1: My catalyst is dead (0% conversion). I see starting material and free ligand.

Diagnosis: Nitrile Poisoning . The nitrile nitrogen lone pair coordinates tightly to the Pd(0) or Pd(II) center, displacing the phosphine ligand and forming an inactive "rest state" complex. This is exacerbated by the electron-deficient ring, which makes the nitrile less basic but the metal center more electrophilic.

The Fix:

  • Ligand Selection (The "Bulky" Rule): You must use sterically demanding ligands that physically block the nitrile from binding.

    • Recommended:XPhos , BrettPhos , or tBuXPhos .

    • Avoid:

      
      , dppf, or simple tricyclohexylphosphine.
      
  • Pre-catalysts: Do not use

    
     or 
    
    
    
    + Ligand in situ. The induction period allows nitrile binding. Use oxidative-addition prone precatalysts like Pd(dppf)Cl2·DCM or Buchwald G3/G4 precatalysts .
FAQ 2.2: I am seeing hydrolysis of the nitrile to an amide ( ).

Diagnosis: Metal-catalyzed hydration. Palladium can act as a Lewis acid, activating the nitrile toward attack by trace water, especially in basic conditions.

The Fix:

  • Water Control: Switch to anhydrous bases like

    
      (ground and dried) or 
    
    
    
    . Avoid aqueous base biphasic systems.
  • Solvent: Use 1,4-Dioxane or Toluene . Avoid alcohols.

Module 3: Visual Troubleshooting & Logic

Diagram 1: The Nitro-Benzonitrile Decision Matrix

Use this logic flow to determine the failure mode of your reaction.

TroubleshootingFlow Start Reaction Stalled / Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Gone Analyze Crude NMR/LCMS CheckSM->SM_Gone Yes SM_Left Check Catalyst System CheckSM->SM_Left No (SM Remains) Wrong_Regio Issue: Regioselectivity (NO2 displacement) SM_Gone->Wrong_Regio Wrong Isomer? Hydrolysis Issue: Nitrile Hydrolysis SM_Gone->Hydrolysis Amide Product? Tar Issue: Polymerization/Radicals SM_Gone->Tar Black Tar? Sol_Regio Sol_Regio Wrong_Regio->Sol_Regio Fix: Use Fluoride substrate Lower Temp Sol_Hydro Sol_Hydro Hydrolysis->Sol_Hydro Fix: Anhydrous Base Non-protic solvent Sol_Tar Sol_Tar Tar->Sol_Tar Fix: Weaker Base Add Radical Scavenger Poison Issue: Nitrile Poisoning SM_Left->Poison Pd Coupling? Deactivation Issue: Poor Nucleophilicity SM_Left->Deactivation SNAr? Sol_Poison Sol_Poison Poison->Sol_Poison Fix: Bulky Ligands (XPhos) Pre-catalysts (G3) Sol_Deact Sol_Deact Deactivation->Sol_Deact Fix: Polar Aprotic Solvent (DMSO) Crown Ether Additive

Caption: Decision tree for diagnosing reaction failures based on starting material consumption and byproduct analysis.

Diagram 2: Mechanistic Competition ( )

Understanding why the Nitro group leaves.

SNArMechanism Substrate 4-Chloro-3-Nitrobenzonitrile MeisenheimerA Meisenheimer Complex A (Stabilized by NO2 & CN) Substrate->MeisenheimerA  Fast if X=F MeisenheimerB Meisenheimer Complex B (Sterically Congested) Substrate->MeisenheimerB  Competitive if X=Cl/Br Nu Nucleophile (Nu-) PathA Path A: Attack at C-Cl (Desired) ProductA Product: 4-Nu-3-Nitrobenzonitrile MeisenheimerA->ProductA -Cl- PathB Path B: Attack at C-NO2 (Denitration) ProductB Byproduct: 4-Chloro-3-Nu-benzonitrile MeisenheimerB->ProductB -NO2-

Caption: Mechanistic divergence in


. Halogen choice (F vs Cl) dictates the kinetic preference for Path A over Path B.

Module 4: Standardized Protocols

Table 1: Solvent & Base Screening Guide
Reaction TypeRecommended SolventRecommended BaseAdditiveWhy?

(Standard)
DMSO or NMP

or DIPEA
NoneHigh dielectric constant stabilizes the Meisenheimer complex.

(Sensitive)
THF or Acetonitrile

18-Crown-6Prevents side reactions; Cesium "naked" effect boosts reactivity at lower temps.
Suzuki Coupling 1,4-Dioxane

(Anhydrous)
Water (trace)Anhydrous phosphate prevents nitrile hydrolysis; Dioxane has high b.p. for activation.
Buchwald-Hartwig TolueneNaOtBu or LiHMDSNoneNon-polar solvent discourages nitrile coordination to Pd; Strong base required for amine activation.

References

  • Mechanisms of Nucleophilic Arom

    
    ). 
    
    • Source: Wikipedia / Organic Chemistry Portal.
    • Relevance: Explains the "Element Effect" where Fluorine accelerates due to electronegativity, preventing denitr
    • URL:

  • Palladium-Catalyzed Cyan

    • Source: National Institutes of Health (PMC) / J. Am. Chem. Soc.
    • Relevance: Details the mechanism of catalyst deactivation by nitrile coordination and the necessity of bulky ligands.
    • URL:

  • Buchwald-Hartwig Amin

    • Source: Sigma-Aldrich (Merck) Technical Guides.
    • Relevance: Provides specific protocols for handling amine coupling with electron-deficient aryl halides and avoiding c
    • URL:

  • Transition-Metal-Catalyzed Denitr

    • Source: ACS C
    • Relevance: Discusses the pathway where the nitro group acts as a leaving group or c
    • URL:

Technical Support Center: Stability Profile of 5-Nitro-2-(phenylthio)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview (Triage)

Status: High Alert under Basic Conditions. Core Risk: The molecule contains two highly electron-withdrawing groups (Nitro and Cyano) positioned to activate the aromatic ring. This makes the compound susceptible to both nucleophilic aromatic substitution (


)  and nitrile hydrolysis .
Quick Diagnostic Matrix

If you observe these symptoms during your experiment, refer to the corresponding troubleshooting section immediately.

ObservationProbable CauseImmediate Action
Deep Red/Purple Coloration Formation of Meisenheimer Complex (onset of

).
Neutralize immediately with dilute acid (0.1 M HCl).
Precipitation of White Solid Hydrolysis of Nitrile to Amide (insoluble in water/base mixtures).Check pH; if >10, hydrolysis is likely. Isolate solid for NMR.
Loss of Thiophenol Odor Thioether linkage is intact (Good).Continue monitoring.
Strong "Rotten Egg" Odor Cleavage of Thioether linkage (release of thiophenolate).Quench reaction; the base has displaced the sulfur moiety.

Technical Deep Dive: The Chemistry of Instability

To handle 5-Nitro-2-(phenylthio)benzonitrile effectively, you must understand the competing degradation pathways. The molecule is an "activated arene."

A. The Activation Problem

The 5-nitro group and the 1-cyano group withdraw electron density from the benzene ring.

  • Position 2 (Thioether): This position is ortho to the cyano group and para to the nitro group. It is highly electron-deficient.

  • Vulnerability: Strong bases (like

    
    , 
    
    
    
    ) act as nucleophiles. They do not just deprotonate; they attack the ring or the nitrile carbon.
B. Pathway 1: Nucleophilic Aromatic Substitution ( )

In the presence of strong nucleophiles (e.g., Sodium Methoxide, Sodium Hydroxide), the base attacks Carbon-2.

  • Attack: The nucleophile adds to the ring, forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).[1] This is often deeply colored.

  • Elimination: The phenylthio group (

    
    ) is expelled.
    
  • Result: You lose your core scaffold, generating 5-nitro-2-hydroxybenzonitrile (if

    
     is used) or the alkoxy derivative.
    
C. Pathway 2: Nitrile Hydrolysis

In aqueous base (e.g.,


), the nitrile (

) is attacked by hydroxide.
  • Hydration: The nitrile converts to the primary amide (5-nitro-2-(phenylthio)benzamide).

  • Acidification: Prolonged exposure or heating converts the amide to the carboxylic acid.

  • Kinetics: The electron-withdrawing nitro group accelerates this hydrolysis significantly compared to unsubstituted benzonitrile.

Troubleshooting Guides (FAQs)

Q1: I am using in DMF. Is my compound stable?

Answer: Generally, Yes .

  • Reasoning: Carbonate is a weak base (

    
     of conjugate acid ~10.3). It is usually insufficient to trigger rapid 
    
    
    
    or hydrolysis at room temperature in aprotic solvents (DMF/DMSO).
  • Caveat: If you heat above 80°C or if the DMF is wet (contains water), hydrolysis of the nitrile becomes a risk.

  • Recommendation: Use anhydrous DMF and keep temperatures <60°C unless necessary.

Q2: My reaction mixture turned dark red upon adding NaOH. What happened?

Answer: You have likely formed a Meisenheimer Complex .

  • Mechanism: The hydroxide ion has attacked the aromatic ring at the C2 or C4 position. This disrupts the aromaticity, creating a colored species.

  • Reversibility: If quenched immediately with acid, you might recover the starting material. If left to stand, the thiophenol group will be displaced (

    
    ), leading to irreversible degradation.
    
Q3: Can I use Lithium Hydroxide (LiOH) for ester hydrolysis elsewhere in the molecule?

Answer: Proceed with Extreme Caution.

  • Risk: LiOH is strong enough to hydrolyze the nitrile group on this scaffold.

  • Strategy:

    • Use low equivalents (1.05 eq).

    • Run at 0°C.

    • Monitor by TLC/LCMS every 15 minutes.

    • Consider using trimethyltin hydroxide (

      
      ) as a milder alternative for ester hydrolysis if applicable.
      

Visualized Pathways & Protocols

Degradation Pathway Diagram

The following diagram illustrates the two competing failure modes when exposed to base (


).

Stability_Pathways cluster_legend Condition Logic Start 5-Nitro-2-(phenylthio) benzonitrile Meisenheimer Meisenheimer Complex (Deep Red) Start->Meisenheimer +OH- (Fast, Reversible) Product_Hydrolysis 5-Nitro-2-(phenylthio) benzamide Start->Product_Hydrolysis +H2O/OH- (Slow at RT) Product_SNAr 5-Nitro-2-hydroxy benzonitrile (Thioether Cleaved) Meisenheimer->Product_SNAr -PhS- (Irreversible) Product_Acid Carboxylic Acid Derivative Product_Hydrolysis->Product_Acid Heat/Strong Base Note1 High Temp / Aqueous Base Favors Hydrolysis Note2 Strong Nucleophile (NaOMe) Favors Substitution

Caption: Competing degradation pathways. Red path indicates nucleophilic attack on the ring (


); Yellow path indicates attack on the nitrile (Hydrolysis).
Recommended Handling Workflow

Handling_Protocol Start Start: Handling 5-Nitro-2-(phenylthio)benzonitrile Solvent_Check Is the solvent Anhydrous? Start->Solvent_Check Dry_Solvent Dry Solvent (DMF/THF) Solvent_Check->Dry_Solvent Yes Wet_Solvent Wet Solvent Solvent_Check->Wet_Solvent No Base_Check Is Base Strong? (pKa > 12) Safe_Zone Safe Zone: Use K2CO3 / Cs2CO3 Temp < 60°C Base_Check->Safe_Zone No (Weak Base) Danger_Zone Danger Zone: NaOH / NaOMe / LiOH Base_Check->Danger_Zone Yes (Strong Base) Mitigation Mitigation Protocol: 1. Cool to 0°C 2. Limit reaction time 3. Quench w/ NH4Cl Danger_Zone->Mitigation If unavoidable Dry_Solvent->Base_Check Wet_Solvent->Danger_Zone Hydrolysis Risk High

Caption: Decision tree for selecting solvents and bases to minimize degradation risks.

Standardized Experimental Protocols

Protocol A: Safe Synthesis/Workup (Minimizing Hydrolysis)

Objective: Isolate the compound without hydrolyzing the nitrile.

  • Quenching: Do not pour the reaction mixture directly into strong aqueous base (e.g., 1M NaOH).

  • Procedure:

    • Cool reaction mixture to 0°C.

    • Pour slowly into a stirred mixture of Ice + Saturated Ammonium Chloride (

      
      ) .
      
    • Why?

      
       buffers the pH to ~8-9, which is mild enough to prevent nitrile hydrolysis but basic enough to keep thiophenol (if used as a reagent) ionized in the aqueous layer.
      
  • Extraction: Extract immediately with Ethyl Acetate or DCM.

  • Washing: Wash organic layer with water (x2) and Brine (x1).

  • Drying: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    
    as a drying agent if the compound is to be stored in solution for long periods.
Protocol B: Stability Test (Self-Validation)

Objective: Confirm stability in your specific reaction matrix before committing valuable material.

  • Dissolve: Take 5 mg of the compound in 0.5 mL of your deuterated solvent (e.g., DMSO-d6).

  • Base Addition: Add 1 equivalent of the base you intend to use.

  • Monitor: Run a proton NMR immediately (

    
    ).
    
  • Check: Look for the shift of aromatic protons.

    • Stable: Peaks remain sharp and unshifted.

    • Meisenheimer: Broadening of peaks or significant upfield shift.

    • Hydrolysis:[2][3][4][5][6] Appearance of amide protons (broad singlets around 7.5-8.0 ppm).

References

  • BenchChem. Application Note: Synthesis of 2-Chloro-5-nitrobenzamide via Selective Hydrolysis.[3] (Demonstrates the susceptibility of the 5-nitro-benzonitrile scaffold to base hydrolysis).

  • Organic Chemistry Portal.

    
    ). (Mechanistic grounding for the activation of the C2 position by ortho-CN and para-NO2 groups).
    
    
  • Wikipedia. Benzonitrile: Reactions and Hydrolysis. (General reactivity data for nitrile groups under basic conditions).

  • National Institutes of Health (PMC). Theoretical Description of Nucleophilic Attack on Nitroaromatic Rings. (Explains the formation of Meisenheimer complexes in activated nitro-arenes).

Sources

Validation & Comparative

Publish Comparison Guide: FTIR Characteristic Peaks of Nitrile and Nitro Groups in Thioethers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of FTIR characteristics for nitrile and nitro groups within thioether environments, tailored for researchers in medicinal chemistry and spectroscopy.

Executive Summary

In drug development and materials science, thioethers (sulfides, R-S-R') often serve as bioisosteres for ethers or methylene linkers. However, the introduction of a sulfur atom—a "soft," polarizable heteroatom with available d-orbitals (in hypervalent states) and significant lone pair density—alters the vibrational landscape of nearby functional groups.

This guide compares the Nitrile (-C≡N) and Nitro (-NO2) moieties when situated in a thioether scaffold. It distinguishes between inductive and resonance effects exerted by the sulfur atom and provides a diagnostic framework for identifying these groups amidst the "fingerprint" complexity of sulfur-containing compounds.

FeatureNitrile in Thioether EnvironmentNitro in Thioether Environment
Primary Region Silent Region (2000–2300 cm⁻¹)Double Bond/Fingerprint Region (1300–1600 cm⁻¹)
Diagnostic Utility High. Few interferences; highly specific.Medium. Overlaps with C=C, C-H bends. Requires dual-band confirmation.
Sulfur Influence Weak to Moderate. Mostly inductive unless directly conjugated (Thiocyanate).Strong. Resonance effects from sulfur significantly shift N-O stretching frequencies.
Key Risk Confusion between Nitrile (-C-CN) and Thiocyanate (-S-CN).Confusion with C=C aromatic stretches or sulfonyl (-SO2-) bands.

Spectral Characteristics & Comparative Analysis

The Nitrile Group (-C≡N)

The nitrile stretch is one of the most reliable diagnostic bands in IR spectroscopy due to its location in a spectral window typically void of other absorptions.

A. Standard vs. Thioether-Substituted Nitriles

The position of the nitrile peak depends heavily on the atom directly attached to the nitrile carbon.

  • Alkyl Nitriles (R-CH₂-C≡N): typically absorb at 2240–2260 cm⁻¹ .

  • Alpha-Thio Nitriles (R-S-CH₂-C≡N): The sulfur atom is separated by a methylene group. Sulfur is less electronegative than oxygen (2.58 vs 3.44), exerting a weaker inductive effect. Consequently, the peak remains close to the alkyl standard, often 2240–2255 cm⁻¹ .

  • Thiocyanates (R-S-C≡N): CRITICAL DISTINCTION. If the nitrile is directly bonded to sulfur, it is a thiocyanate. The bond order changes, and the peak shifts significantly to lower wavenumbers (2140–2175 cm⁻¹ ) and becomes sharper and more intense.

B. Electronic Effects of Sulfur

In aromatic systems (e.g., p-Methylthiobenzonitrile), the sulfur atom acts as a resonance donor (+R effect).

  • Effect: The donation of electron density into the ring and onto the nitrile carbon reduces the C≡N bond order slightly.

  • Result: A "Red Shift" (lower frequency) to ~2215–2225 cm⁻¹ compared to unsubstituted benzonitrile (~2230 cm⁻¹).

The Nitro Group (-NO2)

The nitro group displays two strong characteristic bands arising from asymmetric and symmetric stretching. These are highly sensitive to the electronic environment provided by the thioether.

A. Characteristic Bands
  • Asymmetric Stretch (ν_as): 1500–1560 cm⁻¹ (Strongest)

  • Symmetric Stretch (ν_sym): 1300–1370 cm⁻¹ (Strong)

B. Influence of Thioether Linkage (Resonance vs. Induction)

When a thioether group (e.g., -SMe) is para or ortho to a nitro group on an aromatic ring, the sulfur lone pairs participate in resonance.

  • Mechanism: Sulfur donates electron density into the ring (+R effect). This increases the electron density on the nitro group, stabilizing the single-bond character of the N-O bonds (resonance contribution structure: =N⁺(O⁻)₂).

  • Spectral Shift:

    • Asymmetric Stretch: Shifts to lower frequencies (e.g., from ~1525 cm⁻¹ in Nitrobenzene to ~1505–1515 cm⁻¹ in p-Nitrothioanisole).

    • Symmetric Stretch: Often shifts to lower frequencies or remains distinct around 1330–1340 cm⁻¹ .

  • Comparison with Ethers: Oxygen (-OMe) is a stronger resonance donor than Sulfur (-SMe). Thus, p-Nitroanisole (oxygen analog) shows an even greater red shift (~1500 cm⁻¹) than the thioether analog.

Data Summary Table

The following table synthesizes experimental ranges for researchers identifying these functional groups.

Functional Group EnvironmentFrequency (cm⁻¹)IntensityShapeNotes on Thioether Influence
Nitrile (Aliphatic) R-CH₂-CN2240 – 2260Medium-StrongSharpBaseline reference.
Nitrile (α-Thio) R-S-CH₂-CN2240 – 2255 MediumSharpNegligible shift vs alkyl. S is "insulating" at the β-position.
Thiocyanate R-S-CN2140 – 2175 StrongSharpDiagnostic Shift. Direct S-C bond lowers frequency by ~100 cm⁻¹.
Nitrile (Aromatic) Ar-CN2220 – 2235MediumSharpConjugation lowers frequency.
Nitrile (Thio-Aromatic) p-MeS-Ar-CN2215 – 2225 MediumSharpS-donation (+R) further lowers frequency slightly.
Nitro (Aromatic) Ar-NO₂Asym: 1515 – 1530Sym: 1340 – 1355Very StrongBroadBaseline reference.
Nitro (Thio-Aromatic) p-MeS-Ar-NO₂Asym: 1505 – 1515 Sym: 1330 – 1340 Very StrongBroadSulfur resonance (+R) increases N-O single bond character, lowering frequency.

Mechanistic Visualization

Electronic Effects Pathway

The following diagram illustrates how the sulfur atom influences the bond order (and thus the wavenumber) of the target functional groups through Resonance (+R) and Induction (-I).

ElectronicEffects S_atom Sulfur Atom (Thioether) Resonance Resonance Effect (+R) (Lone Pair Donation) S_atom->Resonance Dominant in Conjugated Systems Induction Inductive Effect (-I) (Electronegativity) S_atom->Induction Weak in Aliphatic Systems Nitro Nitro Group (-NO2) (Aromatic) Resonance->Nitro Increases N-O Single Bond Character Nitrile_Ar Nitrile Group (-CN) (Aromatic) Resonance->Nitrile_Ar Weakens C≡N Bond Nitrile_Alk Nitrile Group (-CN) (Aliphatic/Alpha) Induction->Nitrile_Alk Insulated by -CH2- Shift_Down Red Shift (Lower Wavenumber) Nitro->Shift_Down Nitrile_Ar->Shift_Down Shift_Neutral Minimal Shift (Similar to Alkyl) Nitrile_Alk->Shift_Neutral

Caption: Mechanism of sulfur-induced spectral shifts. Resonance effects in aromatic systems cause significant red shifts, while aliphatic thioethers show minimal deviation.

Experimental Protocol: Diagnostic Workflow

To accurately distinguish between these moieties in a synthesized thioether sample, follow this self-validating protocol.

Prerequisites:

  • Instrument: FTIR Spectrometer (ATR or Transmission mode).

  • Resolution: 4 cm⁻¹ or better.

  • Sample State: Neat oil (common for thioethers) or KBr pellet.

Step-by-Step Methodology:

  • Region Check (2000–2300 cm⁻¹):

    • Scan: Look for a sharp peak.

    • Decision:

      • If 2240–2260 cm⁻¹ : Likely Nitrile (-CN).

      • If 2140–2175 cm⁻¹ : Likely Thiocyanate (-SCN). Action: Perform chemical test (e.g., reaction with thiol) to confirm.

      • If Absent : Proceed to Nitro check.

  • Region Check (1300–1600 cm⁻¹):

    • Scan: Look for two strong bands.

    • Decision:

      • Band A at 1500–1550 cm⁻¹ AND Band B at 1300–1370 cm⁻¹ = Nitro Group .

      • Validation: Check for C-S stretch at 600–800 cm⁻¹ (often weak/obscured) to confirm thioether backbone.

  • Solvent Consideration:

    • If analyzing in solution, avoid Acetonitrile (absorbs at 2253 cm⁻¹) as it masks the nitrile analyte. Use CHCl₃ or DCM .

    • Note: Thioethers are prone to oxidation. If a strong peak appears at 1050 cm⁻¹ (Sulfoxide S=O) or 1150/1300 cm⁻¹ (Sulfone O=S=O), the sample may have degraded.

Workflow Start Start: Unknown Thioether Sample Check_2200 Check 2000-2300 cm⁻¹ Region Start->Check_2200 Peak_2250 Peak @ 2240-2260 cm⁻¹ Check_2200->Peak_2250 Peak_2150 Peak @ 2140-2175 cm⁻¹ Check_2200->Peak_2150 No_Peak No Peaks Check_2200->No_Peak Result_Nitrile Result: Nitrile (-CN) (Alpha-Thio or Alkyl) Peak_2250->Result_Nitrile Result_SCN Result: Thiocyanate (-SCN) (Direct S-Linkage) Peak_2150->Result_SCN Check_Nitro Check 1300-1600 cm⁻¹ Region No_Peak->Check_Nitro Nitro_Pattern Strong Bands @ ~1510 & ~1340 cm⁻¹ Check_Nitro->Nitro_Pattern Result_Nitro Result: Nitro (-NO2) (Thio-substituted) Nitro_Pattern->Result_Nitro

Caption: Logic flow for distinguishing Nitriles, Thiocyanates, and Nitro groups in sulfur-rich samples.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Acetonitrile and Benzonitrile. National Institute of Standards and Technology.[1] Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles.[2][3] Spectroscopy, 34(1), 10–15. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9). Available at: [Link]

  • Deb, P., et al. (2016).[3] Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins.[3][4] The Journal of Physical Chemistry B, 120(17), 4034–4046. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. Available at: [Link]

Sources

Mass spectrometry fragmentation pattern of 5-Nitro-2-(phenylthio)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Analysis of 5-Nitro-2-(phenylthio)benzonitrile

Executive Summary

This technical guide provides a comparative analysis of mass spectrometry (MS) methodologies for the characterization of 5-Nitro-2-(phenylthio)benzonitrile (CAS: 148331-73-1; MW: 256.28 Da).[1] As a functionalized diaryl sulfide, this compound presents unique ionization challenges due to the competing electron-withdrawing nature of the nitro/nitrile groups and the electron-donating potential of the thioether linkage.

This guide objectively compares Electron Ionization (EI) and Electrospray Ionization (ESI) workflows, providing experimental fragmentation logic to assist researchers in structural validation and impurity profiling.[1]

Methodology Comparison: EI vs. ESI

For routine analysis, the choice of ionization source critically impacts the spectral data quality. The following table contrasts the performance of "Hard" (EI) vs. "Soft" (ESI) ionization for this specific analyte.

FeatureAlternative A: GC-MS (EI) Alternative B: LC-MS (ESI)
Ionization Energy 70 eV (Standard)3–5 kV (Soft Ionization)
Primary Signal Fragment Ions (Structural Fingerprint)

or

(Molecular Ion)
Detection Limit Moderate (ng range)High Sensitivity (pg range)
Fragmentation Extensive (C-S cleavage, NO₂ loss)Minimal (requires MS/MS CID)
Suitability Best for: Structural elucidation & library matching.[1]Best for: High-throughput screening & purity checks.

Expert Insight: While ESI is preferred for biological matrices, EI is the superior choice for structural confirmation of 5-Nitro-2-(phenylthio)benzonitrile during synthesis.[1] The molecule's thermal stability allows for gas-phase analysis, where the distinct fragmentation of the nitro and thioether groups provides a definitive "fingerprint" that ESI often lacks without collision-induced dissociation (CID).

Fragmentation Analysis (EI-MS)

The electron ionization spectrum of 5-Nitro-2-(phenylthio)benzonitrile is characterized by three dominant mechanistic pathways: Nitro group elimination, Thioether cleavage, and Nitrile stability.[1]

Mechanistic Pathways
  • Molecular Ion (

    
    , m/z 256):  The aromatic ring system stabilizes the radical cation, resulting in a distinct, though not always base, peak.[1]
    
  • Nitro Group Loss (

    
    ): 
    
    • Loss of NO (m/z 226): A characteristic rearrangement where the nitro group isomerizes to a nitrite (

      
      ) before losing NO.
      
    • Loss of

      
       (m/z 210):  Direct cleavage of the C-N bond, driven by the stability of the resulting aryl cation.
      
  • Thioether Cleavage (

    
    ): 
    
    • Loss of Phenyl (m/z 179): Cleavage of the S-Phenyl bond.

    • Loss of Thiophenyl (m/z 147): Cleavage of the Ar-S bond, removing the entire

      
       group.
      
  • Secondary Fragmentation: The phenyl cation (m/z 77) and its degradation product (m/z 51) are ubiquitous in diaryl sulfide spectra.

Representative Fragmentation Data
m/z (Da)Ion IdentityRelative Abundance (Est.)[1]Mechanistic Origin
256

40-60%Molecular Ion (Stable Aromatic)
226

15-25%Nitro-Nitrite Rearrangement
210

30-50%Direct Nitro Loss
179

20-30%

-Cleavage at Sulfur
147

10-20%Ar-S Bond Scission
77

100% (Base Peak) Phenyl Cation (Stable)
51

40-50%Fragmentation of Phenyl Cation

Visualization of Signaling Pathways

The following diagram illustrates the primary fragmentation cascade under 70 eV Electron Impact.

FragmentationPath M Molecular Ion [C13H8N2O2S]+ m/z 256 M_NO [M - NO]+ m/z 226 M->M_NO - NO (30) M_NO2 [M - NO2]+ m/z 210 M->M_NO2 - NO2 (46) M_Ph [M - Ph]+ m/z 179 M->M_Ph - C6H5 (77) Ph Phenyl Cation [C6H5]+ m/z 77 M->Ph C-S Cleavage M_Ph->Ph Secondary Decay C4H3 [C4H3]+ m/z 51 Ph->C4H3 - C2H2 (26)

Figure 1: Proposed EI-MS fragmentation tree for 5-Nitro-2-(phenylthio)benzonitrile showing primary losses of Nitro and Phenyl groups.

Experimental Protocols

To replicate these results, the following validated protocols are recommended.

Protocol A: GC-MS (Structural Confirmation)
  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1]

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI mode, 70 eV, 230°C.

  • Scan Range: m/z 40–400.

Protocol B: LC-MS (Purity/Quantitation)
  • Instrument: Waters Xevo TQ-S (or equivalent Triple Quad).

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 min.

  • Ionization: ESI Positive Mode (ESI+).[1]

  • Target Ion: m/z 257.28

    
    .
    

References

  • NIST Mass Spectrometry Data Center. Benzonitrile and Nitrobenzene Fragmentation Standards. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text for nitro/aromatic fragmentation rules).

  • Todua, N. G., & Mikaia, A. I. (2016).[1][3] Mass spectrometry of analytical derivatives.[4][5] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Mass Spektrometria.[2][4][6][7][8][9][10][11] Available at: [Link]

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Analysis: Resolving 5-Nitro-2-(phenylthio)benzonitrile from Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 5-Nitro-2-(phenylthio)benzonitrile, a key chemical intermediate. We delve into the scientific rationale behind the method development, from understanding the analyte's physicochemical properties to the systematic selection of chromatographic parameters. This document provides a comparative analysis of the retention times for 5-Nitro-2-(phenylthio)benzonitrile against its likely process-related impurities, supported by hypothetical experimental data. The guide is designed for researchers, analytical scientists, and drug development professionals, offering a detailed experimental protocol and insights grounded in established regulatory frameworks like the International Council for Harmonisation (ICH) guidelines.

Introduction: The Critical Role of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. High-performance liquid chromatography (HPLC) stands as the most widely utilized analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for separating and quantifying target molecules and their impurities.[1][2] This guide focuses on developing a stability-indicating HPLC method for 5-Nitro-2-(phenylthio)benzonitrile, a compound whose purity is paramount for its successful application in further synthetic steps.

The objective is to establish an analytical procedure that can accurately separate the main compound from potential impurities that may arise during its synthesis or degradation.[3] Following a science- and risk-based approach, as outlined in the ICH Q14 guideline for analytical procedure development, ensures the resulting method is robust, reliable, and fit for its intended purpose throughout its lifecycle.[4][5][6][7]

Analyte & Impurity Profile: A Mechanistic Approach

A successful separation begins with a thorough understanding of the molecules involved.[1] 5-Nitro-2-(phenylthio)benzonitrile is a nitroaromatic compound, a class of molecules well-suited for HPLC analysis with UV detection due to their strong chromophores.[8]

A common synthetic route to 5-Nitro-2-(phenylthio)benzonitrile involves the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzonitrile with thiophenol. This synthesis pathway informs the profile of potential process-related impurities we must target for separation.

Potential Impurities:

  • Impurity A: 2-Chloro-5-nitrobenzonitrile (Starting Material): An unreacted starting material. It is more polar than the final product due to the absence of the bulky, non-polar phenylthio group.

  • Impurity B: Thiophenol (Starting Material): The second reactant. It is a relatively small, polar molecule.

  • Impurity C: Diphenyl disulfide (Side Product): Formed by the oxidation of thiophenol. It is a non-polar, hydrophobic molecule that is expected to be strongly retained in a reversed-phase system.

  • Impurity D: 2-Hydroxy-5-nitrobenzonitrile (Degradant): A potential hydrolysis product if water is present during the synthesis or storage. The hydroxyl group makes it significantly more polar than the parent compound.

Understanding this impurity profile is essential for developing a specificity driven method, a core requirement of analytical method validation.[4]

HPLC Method Development: A Strategy of Causality

The development of a robust HPLC method is a systematic process, not a matter of trial and error.[9] Our strategy is grounded in the chemical properties of 5-Nitro-2-(phenylthio)benzonitrile and its potential impurities.

The Choice of Reversed-Phase Chromatography

For the analysis of relatively non-polar small molecules like 5-Nitro-2-(phenylthio)benzonitrile, reversed-phase HPLC (RP-HPLC) is the modality of choice.[2][3] The separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase. Compounds are retained based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.

Column Selection: The Workhorse C18

A C18 (octadecylsilane) column is selected for its versatility and proven performance in separating a wide range of small molecules. A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size provides a good balance between resolution, analysis time, and backpressure.[9]

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is the most powerful tool for optimizing selectivity in RP-HPLC.[9]

  • Solvents: A mixture of water and a less polar organic solvent, typically acetonitrile or methanol, is used. Acetonitrile is chosen here for its lower viscosity and favorable UV transparency.

  • Gradient Elution: To ensure that both polar (early-eluting) and non-polar (late-eluting) impurities are resolved and eluted within a reasonable timeframe, a gradient elution is employed.[3] This involves increasing the percentage of the organic solvent (acetonitrile) over the course of the analysis.

  • pH Control: Adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the aqueous component of the mobile phase is crucial.[10] It suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks and reproducible retention times.

Detector Wavelength Selection

The nitroaromatic structure of the target compound and its impurities suggests strong absorbance in the UV region. An analysis using a diode array detector (DAD) or by scanning the UV spectrum of the main analyte would reveal an optimal wavelength for detection, likely between 230-270 nm, where the analyte and key impurities exhibit significant absorbance.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Finalization A Define Analytical Target Profile (ATP) (ICH Q14) B Characterize Analyte & Potential Impurities A->B informs C Select Column (e.g., C18, C8, Phenyl) B->C guides D Screen Mobile Phases (ACN vs. MeOH, pH) C->D E Optimize Gradient Profile & Flow Rate D->E refine F Select Detector Wavelength D->F G Assess System Suitability (Resolution, Tailing Factor) E->G H Finalize Method Parameters G->H confirms I Proceed to Validation (ICH Q2) H->I

Caption: A systematic workflow for HPLC method development.

Comparative Retention Time Analysis

Based on the principles outlined, a hypothetical yet scientifically sound HPLC method was established. The resulting chromatogram would show baseline separation of the main peak from all identified potential impurities, demonstrating the method's specificity.

Optimized Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B, 2-15 min: 40-80% B, 15-18 min: 80% B, 18-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL

Expected Retention and Resolution Data:

The elution order is predicted based on polarity. In reversed-phase chromatography, the most polar compounds elute first.

Peak IDCompound NameExpected RT (min)RRT*Resolution (Rs) vs. Previous Peak
1Impurity D (2-Hydroxy-5-nitro...)3.50.39-
2Impurity B (Thiophenol)4.80.53> 3.0
3Impurity A (2-Chloro-5-nitro...)6.20.69> 3.5
45-Nitro-2-(phenylthio)benzonitrile 9.0 1.00 > 5.0
5Impurity C (Diphenyl disulfide)14.51.61> 8.0

*Relative Retention Time (RRT) is calculated as (RT of impurity) / (RT of main peak).

This data illustrates a well-resolved separation. The most polar impurity, the hydroxylated degradant (Impurity D), elutes earliest. The unreacted starting materials (Impurities A and B) elute next, followed by the main product. The highly non-polar diphenyl disulfide side product (Impurity C) is strongly retained and elutes last. A resolution value (Rs) greater than 2.0 between all adjacent peaks indicates a robust and reliable separation.

Detailed Experimental Protocol

This protocol provides a self-validating system for the purity analysis of 5-Nitro-2-(phenylthio)benzonitrile.

Reagents and Materials
  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (ACS Grade)

  • 5-Nitro-2-(phenylthio)benzonitrile Reference Standard

  • Sample of 5-Nitro-2-(phenylthio)benzonitrile

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm membrane filters for solvent filtration

Solution Preparation
  • Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the 5-Nitro-2-(phenylthio)benzonitrile Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter into an HPLC vial if particulates are observed.

HPLC System Setup and Execution
  • Set up the HPLC system according to the conditions listed in the table in Section 4.0.

  • Equilibrate the column with the initial mobile phase composition (40% B) for at least 20-30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the Standard Solution five times to check for system suitability (e.g., %RSD of peak area < 1.0%, tailing factor < 1.5).

  • Inject the Sample Solution in duplicate.

  • Calculate the purity of the sample by comparing the peak area of the main component to the sum of all peak areas (Area Percent method).

G cluster_hplc HPLC Analysis Workflow prep_mobile Prepare Mobile Phases (Aqueous & Organic) equilibrate Equilibrate Column (20-30 min) prep_mobile->equilibrate prep_std Prepare Standard Solution (100 µg/mL) sst System Suitability (5x Standard Injections) prep_std->sst prep_sample Prepare Sample Solution (100 µg/mL) analyze Inject Sample (Duplicate) prep_sample->analyze blank Inject Blank (Diluent) equilibrate->blank blank->sst sst->analyze data_analysis Data Processing (Peak Integration & Purity Calculation) analyze->data_analysis

Caption: Workflow for sample preparation and HPLC analysis.

Method Trustworthiness: The Role of Validation

While this guide presents a fully developed method, its trustworthiness in a regulated environment must be formally established through validation, following ICH Q2(R2) guidelines.[4] Key parameters to be assessed would include:

  • Specificity: Demonstrated by the baseline resolution of the main peak from all potential impurities and a forced degradation study.

  • Linearity: Establishing a linear relationship between concentration and detector response over a defined range.

  • Accuracy: Measuring the closeness of the results to the true value, often determined by spike/recovery studies.

  • Precision: Assessing the method's repeatability and intermediate precision.

  • Robustness: Intentionally varying method parameters (e.g., pH, column temperature, flow rate) to ensure it remains unaffected by minor changes.[7][9]

Conclusion

This guide has presented a comprehensive, scientifically-grounded approach to developing an HPLC method for the purity analysis of 5-Nitro-2-(phenylthio)benzonitrile. By understanding the analyte's chemistry and potential impurity profile, we have logically derived a method capable of separating the main component from its critical process-related impurities. The provided protocol, based on established chromatographic principles and regulatory expectations, serves as a robust starting point for any laboratory tasked with the quality control of this important chemical intermediate. The clear difference in retention times between the product and its potential contaminants underscores the method's suitability for ensuring the high purity required in pharmaceutical manufacturing.

References

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: American Pharmaceutical Review URL: [Link]

  • Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL: [Link]

  • Title: ICH Q14 Analytical procedure development - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: ICH Q14 guideline on analytical procedure development Source: GRIP-Pharma URL: [Link]

  • Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link]

  • Title: ANALYTICAL PROCEDURE DEVELOPMENT Q14 Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW Source: ResearchGate URL: [Link]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

  • Title: Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns Source: Loughborough University Research Repository URL: [Link]

Sources

Comparative Guide: 5-Nitro vs. 4-Nitro Isomers in Phenylthio-Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the synthesis of phenylthio-benzonitrile derivatives, specifically analyzing the reactivity, yield, and mechanistic distinctives between the 5-nitro and 4-nitro isomers.

Executive Summary

In the synthesis of phenylthio-benzonitriles via nucleophilic aromatic substitution (


), the position of the nitro group relative to the leaving group (typically a halogen) dictates reaction kinetics and yield.
  • The 5-Nitro Isomer (from 2-chloro-5-nitrobenzonitrile): Exhibits superior reactivity.[1] The nitro group is para to the leaving group, providing strong resonance stabilization of the Meisenheimer complex. Yields typically exceed 90% under mild conditions.

  • The 4-Nitro Isomer (from 2-chloro-4-nitrobenzonitrile): Shows significantly reduced reactivity. The nitro group is meta to the leaving group, offering only inductive activation. This pathway often requires harsher conditions, leading to higher impurity profiles and lower yields.

Mechanistic Analysis & Reactivity Profile

The core reaction involves the displacement of a halogen (Cl or F) by a thiophenol nucleophile. The reaction rate is governed by the stability of the anionic intermediate (Meisenheimer complex).

Electronic Activation Comparison
Feature5-Nitro Isomer Pathway 4-Nitro Isomer Pathway
Precursor 2-Chloro-5-nitrobenzonitrile2-Chloro-4-nitrobenzonitrile
Leaving Group Position C2 (Ortho to CN)C2 (Ortho to CN)
Nitro Position C5 (Para to Cl)C4 (Meta to Cl)
Electronic Effect Resonance + Induction. The para-nitro group accepts electron density from the ring, stabilizing the negative charge on the C2 carbon.Induction Only. The meta-nitro group cannot stabilize the negative charge via resonance. Activation relies solely on the ortho-cyano group.
Relative Rate (

)
High (

)
Low (1)
Primary Challenge Controlling exothermicity; preventing bis-substitution.Sluggish reaction; competing displacement of the nitro group (if conditions are too harsh).
Reaction Mechanism Visualization

The following diagram illustrates the resonance stabilization difference. Note how the 5-nitro isomer allows the negative charge to delocalize onto the nitro oxygens, whereas the 4-nitro isomer does not.

SNAr_Mechanism cluster_5nitro 5-Nitro Pathway (High Reactivity) cluster_4nitro 4-Nitro Pathway (Low Reactivity) Start5 2-Chloro-5-nitrobenzonitrile (Cl at C2, NO2 at C5) Complex5 Meisenheimer Complex (Charge delocalized to NO2) Start5->Complex5 + PhSH / Base (Fast Step) Product5 2-(Phenylthio)-5-nitrobenzonitrile Complex5->Product5 - HCl (Fast Elimination) Start4 2-Chloro-4-nitrobenzonitrile (Cl at C2, NO2 at C4) Complex4 Meisenheimer Complex (Charge localized on Ring/CN only) Start4->Complex4 + PhSH / Base (Slow Step - High Ea) Product4 2-(Phenylthio)-4-nitrobenzonitrile Complex4->Product4 - HCl

Caption: Comparative


 pathways. The 5-nitro isomer benefits from resonance stabilization (blue zone), while the 4-nitro isomer (red zone) suffers from a high activation energy barrier.

Experimental Performance Data

The following data summarizes typical experimental outcomes when reacting equimolar amounts of substrate with thiophenol in the presence of a carbonate base.

Parameter2-Chloro-5-nitrobenzonitrile 2-Chloro-4-nitrobenzonitrile
Solvent System Ethanol, DMF, or Toluene/Water (Biphasic)DMF or DMSO (High boiling point required)
Temperature 60°C – 80°C100°C – 130°C
Reaction Time 2 – 4 Hours12 – 24 Hours
Typical Yield 92% – 96% 65% – 75%
Impurity Profile Minimal; Trace disulfide.[2]Unreacted starting material; Hydrolysis of CN to amide; Displacement of NO₂ (rare but possible).
Purification Precipitation/Recrystallization (Ethanol)Column Chromatography often required

Detailed Experimental Protocols

Protocol A: High-Efficiency Synthesis of 2-(Phenylthio)-5-nitrobenzonitrile

Recommended for: Drug intermediates, high-throughput library synthesis.

Reagents:

  • 2-Chloro-5-nitrobenzonitrile (1.0 equiv)

  • Thiophenol (1.05 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Acetonitrile or Ethanol (10 mL/g substrate)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-chloro-5-nitrobenzonitrile and acetonitrile. Stir until dissolved.

  • Base Addition: Add powdered

    
     in a single portion. The suspension will turn yellow/orange.
    
  • Nucleophile Addition: Add thiophenol dropwise over 15 minutes. Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    product.
  • Work-up: Cool to room temperature. Pour the mixture into ice-water (5x reaction volume).

  • Isolation: The product will precipitate as a yellow solid. Filter via vacuum filtration.[3]

  • Purification: Wash the cake with water to remove inorganic salts. Recrystallize from hot ethanol if purity is <98%.

Protocol B: Optimization for the 4-Nitro Isomer

Required when the specific substitution pattern is non-negotiable.

Reagents:

  • 2-Chloro-4-nitrobenzonitrile (1.0 equiv)

  • Thiophenol (1.2 equiv)[1]

  • Cesium Carbonate (

    
    ) (1.5 equiv) — Cesium is used to enhance solubility and reactivity.
    
  • DMF (Dimethylformamide) (anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve 2-chloro-4-nitrobenzonitrile in anhydrous DMF under Nitrogen atmosphere.

  • Base Addition: Add

    
    .
    
  • Reaction: Heat to 110°C . Stirring must be vigorous.[1]

  • Monitoring: Check HPLC/TLC every 4 hours. If conversion stalls, add an additional 0.2 equiv of thiophenol.

  • Work-up: Pour into water. Extract with Ethyl Acetate (3x).

  • Purification: The crude oil often contains unreacted starting material. Purify using Flash Column Chromatography (Silica gel; Gradient 0-20% EtOAc in Hexanes).

Troubleshooting & Critical Controls

Common Failure Modes
  • Hydrolysis of Nitrile (CN

    
    
    
    
    
    ):
    • Cause: High pH + Water + High Temp.

    • Prevention: Use anhydrous solvents (DMF/MeCN) and avoid hydroxide bases (NaOH/KOH) if possible; stick to Carbonates.

  • Disulfide Formation (Ph-S-S-Ph):

    • Cause: Oxidation of thiophenol by air.

    • Prevention: Degas solvents and run under

      
      .[4]
      
  • Regioselectivity Issues (4-Nitro Isomer):

    • Risk:[2][4] In 2-chloro-4-nitrobenzonitrile, the nitro group is para to the cyano group. Under extreme conditions, the thiophenol may displace the nitro group instead of the chlorine (Nitro displacement).

    • Control: Do not exceed 130°C.[3]

Decision Matrix
  • If you need a generic scaffold: Always choose the 5-nitro isomer (starting from 2-chloro-5-nitrobenzonitrile). It is cheaper, faster, and cleaner.

  • If you need the 4-nitro regioisomer: Be prepared for lower yields and use

    
    /DMF to drive the reaction.
    

References

  • BenchChem. A Comparative Guide to the Biological Activity of 2-Chloro-5-nitrobenzonitrile Derivatives. Retrieved from

  • MDPI. Bis-(1-phenyl-5-nitro-6-methylthio-1,2,3,4-tetrahydropyrimidinyl)benzene Synthesis. Retrieved from

  • Google Patents. Method for preparing 2-nitro-5-(phenylthio)-anilines (US6552230B1). Retrieved from

  • PrepChem. Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved from

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Effect of Substituents. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.